molecular formula C12H15NO2S B2695429 Benzyl thiomorpholine-4-carboxylate CAS No. 140174-13-6

Benzyl thiomorpholine-4-carboxylate

Cat. No.: B2695429
CAS No.: 140174-13-6
M. Wt: 237.32
InChI Key: NYUVWFKXXNINGH-UHFFFAOYSA-N
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Description

Benzyl thiomorpholine-4-carboxylate (CAS 140174-13-6) is a chemical reagent featuring a thiomorpholine ring core protected at the nitrogen by a benzyloxycarbonyl (Cbz) group. This compound serves as a versatile synthetic intermediate and key building block in organic synthesis and medicinal chemistry research, particularly for the preparation of more complex sulfoximine-containing molecules . The thiomorpholine scaffold is of significant interest in pharmaceutical research for its application in developing new therapeutic agents . A primary research application of this compound is its use as a precursor in the synthesis of its sulfoximine analogue, Benzyl thiomorpholine-4-carboxylate 1,1-dioxide . This transformation involves oxidation and imination steps to introduce the sulfoximine group, which is an emerging, underrepresented pharmacophore in drug discovery . Sulfoximines are investigated as structural alternatives to common functional groups like amines, offering high stability, favorable physicochemical properties, and hydrogen-bonding capabilities that can modulate a molecule's biological activity and selectivity . Researchers utilize this building block to explore novel chemical space in programs aimed at kinase inhibition and other targeted therapies. The Cbz protecting group can be readily removed via hydrogenolysis, allowing for further functionalization of the thiomorpholine nitrogen atom . This product is intended for research purposes as a chemical scaffold and is not for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

benzyl thiomorpholine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO2S/c14-12(13-6-8-16-9-7-13)15-10-11-4-2-1-3-5-11/h1-5H,6-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYUVWFKXXNINGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCCN1C(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Chemical Properties & Synthetic Utility of Benzyl thiomorpholine-4-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Medicinal Chemists and Process Scientists

Executive Summary & Physiochemical Profile

Benzyl thiomorpholine-4-carboxylate (CAS: 140174-13-6), often referred to as N-Cbz-thiomorpholine , is a critical building block in drug discovery.[1] It serves as a lipophilic, metabolically stable bioisostere of the morpholine scaffold. Its primary utility lies in its dual-reactivity: the sulfur atom allows for oxidation state tuning (sulfide


 sulfoxide 

sulfone), while the Cbz (benzyloxycarbonyl) group provides robust nitrogen protection that is orthogonal to base-labile groups (like Fmoc or esters).
Physiochemical Datasheet
PropertySpecificationNotes
Molecular Formula

Molecular Weight 237.32 g/mol
Appearance Colorless to pale yellow oilCrystallizes upon high purity/cooling
LogP (Predicted) ~2.5More lipophilic than morpholine analog (LogP ~1.[1][2]5)
Solubility DCM, EtOAc, DMSO, MeOHInsoluble in water
Boiling Point ~390°C (at 760 mmHg)Decomposes before boiling at atm pressure
Flash Point >110°C
Stability Stable to weak bases/acidsSulfur is oxidation-sensitive

Synthetic Production: The Schotten-Baumann Protocol[1]

The most reliable laboratory-scale synthesis involves the protection of commercially available thiomorpholine using benzyl chloroformate (Cbz-Cl).[1]

Mechanistic Insight

The reaction follows a standard nucleophilic acyl substitution.[1] However, unlike morpholine, thiomorpholine is a "soft" nucleophile at the sulfur and a "hard" nucleophile at the nitrogen. Under basic conditions, N-acylation is kinetically favored over S-alkylation/acylation, provided the pH is controlled to neutralize the HCl byproduct.

Experimental Protocol

Reagents: Thiomorpholine (1.0 eq), Benzyl chloroformate (1.1 eq),


 or 

(2.5 eq), DCM/Water (1:1 v/v).
  • Setup: Charge a round-bottom flask with thiomorpholine dissolved in DCM.

  • Base Addition: Add the aqueous carbonate solution. Vigorous stirring is essential to create a biphasic emulsion.[1]

  • Acylation: Cool to 0°C. Add Cbz-Cl dropwise over 30 minutes. Note: Exothermic reaction.[1]

  • Workup: Separate phases. Wash organic layer with 1M HCl (to remove unreacted amine) and Brine. Dry over

    
    .[1][3]
    
  • Purification: Flash chromatography (Hexane/EtOAc) is rarely needed; the product is usually pure enough for subsequent steps.[1]

Reactivity Profile I: The Sulfur Center (Oxidation)

The sulfur atom in the thiomorpholine ring offers a unique "handle" for medicinal chemists to modulate polarity and hydrogen bonding without changing the carbon skeleton.

Divergent Oxidation Pathways
  • Sulfoxide (

    
    ):  Introduces a chiral center (racemic mixture) and moderate polarity.
    
  • Sulfone (

    
    ):  Highly polar, strong H-bond acceptor, achiral.
    
Protocol: Selective Oxidation[4]
  • To Sulfoxide (Mono-oxidation): Use Sodium Periodate (

    
    ) .[1][2]
    
    • Conditions: 1.05 eq

      
       in MeOH/Water (0°C to RT).
      
    • Why:

      
       is mild and self-limiting; it rarely over-oxidizes to the sulfone at low temperatures.[1]
      
  • To Sulfone (Bis-oxidation): Use m-CPBA (excess).[1][4]

    • Conditions: 2.5 eq m-CPBA in DCM (RT).

    • Why: The peracid is aggressive enough to push the reaction fully to the sulfone state.

Reactivity Profile II: The Nitrogen Center (Deprotection)

Critical Technical Warning: The standard method for removing Cbz groups—Hydrogenolysis (


)—fails  with this molecule. The thioether sulfur atom strongly coordinates with the Palladium surface, poisoning the catalyst and halting the reaction.
Validated Deprotection Strategies
Method A: Acidolytic Cleavage (Standard)

Strong acids cleave the carbamate via an


-like mechanism (generating a benzyl cation) or hydrolysis.
  • Reagents: 33% HBr in Acetic Acid (or 4M HCl in Dioxane).

  • Protocol: Dissolve substrate in AcOH. Add HBr/AcOH solution.[1] Stir at RT for 1-2 hours.[1] Precipitate the amine hydrobromide salt with diethyl ether.

  • Pros: High yield, scalable.[5]

  • Cons: Incompatible with acid-sensitive groups (e.g., tert-butyl esters, acetals).[1]

Method B: Thiol-Mediated Nucleophilic Transfer (Chemoselective)

For acid-sensitive substrates, use a "soft" nucleophile to attack the benzylic carbon.

  • Reagents: Thioanisole (scavenger) + TFA or specialized thiol reagents.

  • Mechanism: The thiol attacks the benzyl methylene, displacing the carbamate as

    
     and amine.[6]
    
  • Reference: This approach was famously optimized in the synthesis of Adagrasib (KRAS inhibitor) to avoid metal poisoning [1].

Visualizing the Chemical Logic

The following diagram maps the divergent reactivity of the scaffold, highlighting the "Forbidden" pathway (Pd/C) and the correct alternatives.

G Start Benzyl thiomorpholine- 4-carboxylate (N-Cbz-Thiomorpholine) Sulfoxide Thiomorpholine-1-oxide (Sulfoxide) [Chiral/Polar] Start->Sulfoxide NaIO4 (1.05 eq) MeOH/H2O, 0°C (Selective) Sulfone Thiomorpholine-1,1-dioxide (Sulfone) [Achiral/Highly Polar] Start->Sulfone mCPBA (2.5 eq) DCM, RT (Exhaustive) PdPoison Catalyst Poisoning (Reaction Stalls) Start->PdPoison H2, Pd/C (FORBIDDEN) FreeAmine Thiomorpholine Salt (Free Amine) Start->FreeAmine 33% HBr in AcOH (Acidolysis) Start->FreeAmine TMSI or Thiol/TFA (Nucleophilic)

Caption: Divergent reactivity map. Note the red "Forbidden" path for catalytic hydrogenation due to sulfur poisoning.

Medicinal Chemistry Applications

Bioisosterism

Benzyl thiomorpholine-4-carboxylate derivatives are used to replace morpholine rings to alter physicochemical properties:

  • Lipophilicity: The

    
     atom is less electronegative and larger than 
    
    
    
    , increasing LogP.[1] This enhances blood-brain barrier (BBB) permeability.[1]
  • Metabolic Stability: The sulfur center is a metabolic "soft spot" (oxidation), but the sulfone variant is often metabolically inert, preventing rapid clearance.[2]

  • Binding Affinity: The sulfone oxygen atoms can serve as specific H-bond acceptors in enzyme pockets where morpholine's ether oxygen is geometrically insufficient.[1]

Case Study Utility

In the development of mTOR inhibitors and KRAS G12C inhibitors (e.g., Adagrasib analogs), the thiomorpholine scaffold is often carried through the synthesis N-protected (Cbz), then oxidized to the sulfone, and finally deprotected to couple with the core pharmacophore [2].

References

  • Scientific Update LLP. (2023). To Deprotect and Serve: Novel Cbz Cleavage Strategies in Adagrasib Synthesis. Retrieved from

  • National Institutes of Health (PubChem). (2025).[1] Benzyl thiomorpholine-4-carboxylate Compound Summary. Retrieved from

  • Enamine. (2024).[1] Morpholine Bioisosteres for Drug Design.[1][7][8] Retrieved from

  • Technical Disclosure Commons. (2025). Acid-Mediated Deprotection of Cbz Groups: A Convenient Alternative to Pd-Catalyzed Hydrogenolysis.[1][5] Retrieved from

Sources

Strategic Utilization of Benzyl Thiomorpholine-4-carboxylate in Heterocyclic Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the strategic role, synthesis, and reactivity of Benzyl thiomorpholine-4-carboxylate in modern heterocyclic chemistry.

Executive Summary: The Thiomorpholine Advantage

In the landscape of drug discovery, the morpholine ring is a privileged scaffold, present in blockbuster drugs like Gefitinib and Linezolid. However, its sulfur analogue—thiomorpholine —offers a critical bioisosteric alternative. Benzyl thiomorpholine-4-carboxylate (N-Cbz-thiomorpholine) serves as the primary, stable building block for introducing this moiety.

Replacing the morpholine oxygen with sulfur fundamentally alters the physicochemical profile of a drug candidate:

  • Lipophilicity Modulation: Sulfur is less electronegative and more lipophilic than oxygen, often improving membrane permeability (logP).

  • Metabolic Diversity: The sulfide center (

    
    ) is a "soft" metabolic handle, capable of controlled oxidation to sulfoxides (
    
    
    
    ) and sulfones (
    
    
    ) in vivo or in vitro, creating opportunities for active metabolites or prodrug strategies.
  • Electronic Effects: The thiomorpholine ring exerts a different electronic demand on attached pharmacophores compared to morpholine, potentially altering binding affinity.

This guide focuses on the technical manipulation of Benzyl thiomorpholine-4-carboxylate, specifically its synthesis, controlled oxidation, and orthogonal deprotection strategies.

Synthesis and Structural Integrity

The protection of thiomorpholine with a Carbobenzyloxy (Cbz) group is the industry-standard first step. The Cbz group renders the secondary amine inert to nucleophilic attack and compatible with a wide range of reaction conditions (e.g., oxidations, alkylations) while being orthogonally removable relative to Boc or Fmoc groups.

Structural Specifications[1]
  • IUPAC Name: Benzyl thiomorpholine-4-carboxylate

  • CAS Number: 140174-13-6[1]

  • Molecular Formula: C

    
    H
    
    
    
    NO
    
    
    S
  • Molecular Weight: 237.32 g/mol

  • Key Feature: The Cbz group provides UV chromophore activity (unlike N-Boc), simplifying HPLC monitoring during non-chromophoric sulfur functionalization.

Core Reactivity & Experimental Workflows

The utility of N-Cbz-thiomorpholine lies in its ability to undergo S-oxidation while the nitrogen remains protected. This allows researchers to access three distinct oxidation states (Sulfide, Sulfoxide, Sulfone) from a single precursor.

Workflow Visualization: Controlled Oxidation Pathways

The following diagram illustrates the divergent synthesis pathways starting from the parent thiomorpholine.

OxidationPathways Start Thiomorpholine (Raw Material) Protected Benzyl thiomorpholine-4-carboxylate (N-Cbz Protected) Start->Protected Cbz-Cl, NaHCO3 DCM/H2O, 0°C Sulfoxide Sulfoxide Derivative (Chiral Center Created) Protected->Sulfoxide NaIO4 (1.0 eq) 0°C, Selective Sulfone Sulfone Derivative (Achiral, Stable) Protected->Sulfone mCPBA (2.5 eq) or Oxone, RT Sulfoxide->Sulfone mCPBA (1.2 eq) Deprotected Free Amine (Ready for Coupling) Sulfone->Deprotected H2, Pd/C or HBr/AcOH

Figure 1: Divergent synthesis pathways for N-Cbz-thiomorpholine oxidation states.

Detailed Experimental Protocols
Protocol A: Synthesis of Benzyl thiomorpholine-4-carboxylate

Objective: Protection of the secondary amine. Mechanism: Nucleophilic acyl substitution.

  • Setup: Charge a 500 mL round-bottom flask with thiomorpholine (10.0 g, 96.9 mmol) and DCM (150 mL).

  • Base Addition: Add saturated aqueous NaHCO

    
     (150 mL). Cool the biphasic mixture to 0°C.
    
  • Acylation: Add Benzyl chloroformate (Cbz-Cl) (18.2 g, 106.6 mmol) dropwise over 30 minutes. Note: Exothermic reaction; maintain T < 10°C to prevent hydrolysis of Cbz-Cl.

  • Workup: Stir at RT for 3 hours. Separate organic layer. Wash aqueous layer with DCM (2 x 50 mL). Combine organics, wash with brine, dry over MgSO

    
    , and concentrate.
    
  • Purification: Flash chromatography (Hexane/EtOAc 9:1) yields the title compound as a clear oil (Yield: ~92-95%).

Protocol B: Chemoselective Oxidation to Sulfoxide

Objective: Synthesis of the sulfoxide (S=O) without over-oxidation to sulfone. Criticality: Sulfoxides introduce chirality at the sulfur atom.

  • Dissolution: Dissolve Benzyl thiomorpholine-4-carboxylate (1.0 eq) in Methanol/Water (5:1). Cool to 0°C.[2]

  • Oxidant Addition: Add Sodium Periodate (NaIO

    
    ) (1.05 eq) in portions. Why NaIO
    
    
    
    ? Unlike mCPBA, periodate is highly selective for the mono-oxidation of sulfides at low temperatures.
  • Monitoring: Stir at 0°C for 4 hours. Monitor by TLC or LC-MS (Target Mass: M+16).

  • Quench: Filter off the precipitated sodium iodate. Extract filtrate with DCM.

Protocol C: Exhaustive Oxidation to Sulfone

Objective: Synthesis of the highly stable sulfone (O=S=O).

  • Dissolution: Dissolve substrate in DCM at RT.

  • Oxidant Addition: Add m-chloroperbenzoic acid (mCPBA) (2.5 eq).

  • Reaction: Stir for 4-12 hours.

  • Workup: Wash with aqueous Na

    
    S
    
    
    
    O
    
    
    (to quench peroxides) followed by NaHCO
    
    
    (to remove chlorobenzoic acid byproduct).

Comparative Analysis of Oxidants[6]

Choosing the right oxidant is critical for yield and selectivity.

ReagentSelectivity (S vs SO

)
Reaction ConditionsComments
NaIO

High (Sulfoxide)0°C, MeOH/H

O
Best for controlled mono-oxidation. Avoids over-oxidation.[3]
mCPBA Low (Sulfone favored)RT, DCMStandard for complete oxidation. Difficult to stop at sulfoxide.
Oxone® TunableRT, MeOH/H

O
Green chemistry alternative. pH control determines selectivity.
H

O

/ AcOH
LowHeatHarsh conditions; often leads to mixed products or degradation.

Strategic Deprotection (The "Release" Step)

The Cbz group is chosen specifically because it allows for hydrogenolysis , which is orthogonal to the acidic conditions used to remove Boc groups. This is vital in multi-step peptide or peptidomimetic synthesis.

  • Method 1 (Hydrogenolysis): H

    
     (1 atm), 10% Pd/C, MeOH.
    
    • Advantage:[4] Mild, neutral conditions. Preserves acid-sensitive groups (e.g., t-Butyl esters).

    • Caution: Sulfur can poison Palladium catalysts. Higher catalyst loading (10-20 wt%) or specialized catalysts (Pd(OH)

      
      ) may be required compared to oxygen-only systems.
      
  • Method 2 (Acidolysis): 33% HBr in Acetic Acid.

    • Advantage:[4] rapid removal if the molecule is acid-stable.

    • Disadvantage: Harsh; incompatible with acid-labile groups.

Deprotection Logic Flow

DeprotectionLogic Decision Choose Deprotection Method H2_Pd H2 / Pd/C (Hydrogenolysis) Decision->H2_Pd Acid Sensitive Moieties Present HBr_AcOH HBr / AcOH (Acidolysis) Decision->HBr_AcOH Molecule is Acid Stable SulfurPoison Is Sulfur Poisoning Pd? SulfurPoison->H2_Pd No (Success) Special_Cat Use Pd(OH)2 or Raney Ni SulfurPoison->Special_Cat Yes H2_Pd->SulfurPoison Low Conversion?

Figure 2: Decision matrix for removing the Cbz group in sulfur-containing heterocycles.

References

  • Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile. Journal of Chemical Reviews, 2021.[4] Link

  • One-pot thiol-free synthetic approach to sulfides, and sulfoxides selectively. Royal Society of Chemistry Advances, 2014. Link

  • Sulfoxide synthesis by oxidation. Organic Chemistry Portal. Link

  • Lithiation/Trapping of N-Boc Piperazines (Analogous Methodology). White Rose Research Online. Link

  • Benzyl thiomorpholine-4-carboxylate Product Data. Sigma-Aldrich. Link

Sources

Methodological & Application

Synthesis protocols for Benzyl thiomorpholine-4-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Synthesis of Benzyl thiomorpholine-4-carboxylate

Authored by: A Senior Application Scientist

This document provides a comprehensive guide for the synthesis of Benzyl thiomorpholine-4-carboxylate, a crucial intermediate in medicinal chemistry and organic synthesis. This application note delves into the underlying chemical principles, provides a detailed, field-proven protocol, and offers insights into the rationale behind the experimental choices, ensuring both reproducibility and a deeper understanding of the process.

Introduction and Significance

Benzyl thiomorpholine-4-carboxylate is the N-protected form of thiomorpholine, a sulfur-containing heterocyclic compound. Thiomorpholine and its derivatives are significant structural motifs in a variety of pharmacologically active compounds, exhibiting activities such as antibacterial, antimalarial, and anti-inflammatory properties[1].

In multi-step organic synthesis, it is often necessary to temporarily block the reactivity of certain functional groups to prevent unwanted side reactions. The secondary amine in thiomorpholine is a nucleophilic and basic site. Protecting this amine allows for chemical modifications on other parts of a molecule without interference. The benzyloxycarbonyl (Cbz or Z) group is a widely used protecting group for amines due to its stability under a range of conditions and its relatively mild removal via hydrogenolysis[2][3][4]. The synthesis of Benzyl thiomorpholine-4-carboxylate is a classic example of N-protection, a fundamental transformation in the synthesis of complex molecules.

The reaction involves the treatment of thiomorpholine with benzyl chloroformate, which installs the Cbz protecting group onto the nitrogen atom.

Reaction Mechanism: A Nucleophilic Acyl Substitution

The synthesis of Benzyl thiomorpholine-4-carboxylate proceeds via a nucleophilic acyl substitution mechanism. The key steps are outlined below:

  • Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of thiomorpholine acts as a nucleophile, attacking the electrophilic carbonyl carbon of benzyl chloroformate. Benzyl chloroformate is a highly reactive acylating agent due to the electron-withdrawing nature of the chlorine atom[3].

  • Formation of a Tetrahedral Intermediate: This attack results in the formation of a transient tetrahedral intermediate.

  • Elimination of the Leaving Group: The intermediate collapses, reforming the carbonyl double bond and expelling the chloride ion, which is a good leaving group.

  • Deprotonation: The resulting positively charged nitrogen is deprotonated by a base present in the reaction mixture, yielding the final, neutral product and a salt byproduct (e.g., HCl). The inclusion of a base is crucial to neutralize the hydrochloric acid generated, driving the reaction to completion[3][5].

A common method for this type of transformation is the Schotten-Baumann reaction, which is performed with an aqueous base[3].

Experimental Workflow and Protocol

The following protocol has been optimized for high yield and purity. It is essential to perform the reaction in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), as benzyl chloroformate is corrosive and a lachrymator[5].

Materials and Reagents
Reagent/MaterialFormulaMW ( g/mol )AmountMoles (mmol)Notes
ThiomorpholineC₄H₉NS103.195.0 g48.45Starting material
Benzyl ChloroformateC₈H₇ClO₂170.599.1 mL58.14Acylating agent (1.2 equiv.)
Sodium Carbonate (Na₂CO₃)Na₂CO₃105.9910.3 g97.0Base (2.0 equiv.)
Dichloromethane (DCM)CH₂Cl₂84.93100 mL-Solvent
Deionized WaterH₂O18.02100 mL-For workup
Brine (Saturated NaCl)NaCl(aq)-50 mL-For workup
Anhydrous Sodium SulfateNa₂SO₄142.04~10 g-Drying agent
Step-by-Step Synthesis Protocol
  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve thiomorpholine (5.0 g, 48.45 mmol) and sodium carbonate (10.3 g, 97.0 mmol) in a mixture of dichloromethane (100 mL) and water (100 mL).

  • Cooling: Place the flask in an ice-water bath and stir the biphasic mixture vigorously for 15 minutes until the temperature reaches 0-5 °C.

  • Reagent Addition: Add benzyl chloroformate (9.1 mL, 58.14 mmol) dropwise to the stirring suspension over a period of 20-30 minutes using a dropping funnel. Ensure the temperature remains below 10 °C during the addition.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring vigorously for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Workup - Phase Separation: Pour the reaction mixture into a separatory funnel. Allow the layers to separate and collect the organic (bottom, DCM) layer.

  • Extraction: Extract the aqueous layer with dichloromethane (2 x 50 mL) to recover any remaining product.

  • Washing: Combine all organic layers and wash sequentially with deionized water (1 x 50 mL) and then with brine (1 x 50 mL) to remove any remaining inorganic impurities.

  • Drying and Filtration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄). Filter the solution to remove the drying agent.

  • Solvent Removal: Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the dichloromethane. This will yield the crude product as an oil.

  • Purification (Optional): The product is often obtained in high purity after this procedure. If further purification is required, flash column chromatography on silica gel can be performed using a mixture of ethyl acetate and hexane as the eluent[6].

Expected Outcome and Characterization

The final product, Benzyl thiomorpholine-4-carboxylate, is typically a colorless to pale yellow liquid.

  • Chemical Formula: C₁₂H₁₅NO₂S

  • CAS Number: 140174-13-6

  • Expected Yield: 85-95%

  • Characterization: The structure and purity should be confirmed using standard analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Visualization of the Process

Overall Reaction Scheme

ReactionScheme Thiomorpholine Thiomorpholine Plus1 + CbzCl Benzyl Chloroformate Arrow Na₂CO₃, DCM/H₂O 0 °C to RT Product Benzyl thiomorpholine- 4-carboxylate CbzCl:e->Product:w Na₂CO₃, DCM/H₂O 0 °C to RT Plus2 + Byproducts NaCl + NaHCO₃

Caption: Overall synthesis of Benzyl thiomorpholine-4-carboxylate.

Experimental Workflow Diagram

Workflow Setup 1. Combine Thiomorpholine, Na₂CO₃, DCM, and H₂O in a flask. Cool 2. Cool mixture to 0-5 °C in an ice bath. Setup->Cool Add 3. Add Benzyl Chloroformate dropwise. Cool->Add React 4. Stir at room temperature for 2-4 hours. Add->React Separate 5. Separate organic and aqueous layers. React->Separate Extract 6. Extract aqueous layer with DCM. Separate->Extract Wash 7. Wash combined organic layers with H₂O and Brine. Extract->Wash Dry 8. Dry organic layer over anhydrous Na₂SO₄. Wash->Dry Concentrate 9. Remove solvent under reduced pressure. Dry->Concentrate Analyze 10. Characterize final product (NMR, MS). Concentrate->Analyze

Caption: Step-by-step experimental workflow for the synthesis.

Conclusion and Further Applications

This application note provides a reliable and detailed protocol for the synthesis of Benzyl thiomorpholine-4-carboxylate. The procedure is robust, high-yielding, and utilizes standard laboratory techniques. The resulting N-Cbz protected thiomorpholine is a versatile building block, ready for use in subsequent synthetic steps where the nucleophilicity of the nitrogen atom needs to be masked. The Cbz group can be cleanly removed under mild hydrogenolysis conditions, revealing the free amine for further functionalization, making this protocol a valuable tool for researchers in drug development and organic chemistry[4][5].

References

  • Angewandte Chemie International Edition. An Integrated Console for Capsule-Based, Fully Automated Organic Synthesis - Supporting Information. Available at: [Link]

  • International Journal of Applied Biology and Pharmaceutical Technology. Synthesis and antimicrobial activity of 4 – thiomorpholine - 4ylbenzohydrazide derivative. Available at: [Link]

  • National Center for Biotechnology Information. Reactions of Piperazin-2-one, Morpholin-3-one, and Thiomorpholin-3-one with Triethyl Phosphite Prompted by Phosphoryl Chloride: Scope and Limitations. Available at: [Link]

  • ChemRxiv. Synthesis of Thiomorpholine via a Telescoped Photochemical Thiol-ene/Cyclization Sequence in Continuous Flow. Available at: [Link]

  • Organic Chemistry Portal. Synthesis of Thiomorpholine. Available at: [Link]

  • National Center for Biotechnology Information. Sustainable Approaches for the Protection and Deprotection of Functional Groups. Available at: [Link]

  • Total Synthesis. Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. Available at: [Link]

  • ACS Publications. Synthesis of Thiomorpholine via a Telescoped Photochemical Thiol–Ene/Cyclization Sequence in Continuous Flow. Available at: [Link]

  • Master Organic Chemistry. Protecting Groups for Amines: Carbamates. Available at: [Link]

  • Wikipedia. Benzyl chloroformate. Available at: [Link]

Sources

Reaction conditions for preparing Benzyl thiomorpholine-4-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026


-Carbamoylation / Cbz Protection

Executive Summary & Strategic Rationale

The protection of secondary amines is a fundamental transformation in medicinal chemistry. Benzyl thiomorpholine-4-carboxylate is a critical intermediate where the thiomorpholine nitrogen is "masked" with a Benzyloxycarbonyl (Cbz or Z) group. This protecting group is strategically chosen for its orthogonality; it is stable against acidic conditions (unlike Boc) and basic conditions (unlike Fmoc), but can be cleanly removed via catalytic hydrogenolysis (


/Pd-C) or strong acid solvolysis (HBr/AcOH).

This guide details the synthesis using Benzyl Chloroformate (Cbz-Cl) under controlled basic conditions. We prioritize the Dichloromethane (DCM) / Triethylamine (TEA) protocol due to its high solubility profile for lipophilic carbamates and ease of aqueous workup.

Key Reaction Parameters
ParameterSpecificationRationale
Stoichiometry 1.0 : 1.1 (Amine : Electrophile)Slight excess of Cbz-Cl ensures complete consumption of the nucleophilic amine.
Temperature

Initial cooling controls the exotherm of the acyl substitution; warming ensures completion.
Base Triethylamine (

)
Scavenges the HCl byproduct to drive the equilibrium forward and prevent amine salt formation.
Solvent Dichloromethane (

)
Excellent solvation of the organic product; immiscible with water for efficient extraction.

Reaction Mechanism & Pathway[1][2][3][4]

The formation of the carbamate proceeds via a nucleophilic acyl substitution. The secondary amine of thiomorpholine attacks the carbonyl carbon of benzyl chloroformate. The base (TEA) is non-nucleophilic enough to avoid competing with the amine but basic enough (


) to neutralize the generated hydrochloric acid.
Mechanistic Flow (DOT Visualization)

ReactionMechanism cluster_0 Reagents cluster_1 Intermediate cluster_2 Products Thiomorpholine Thiomorpholine (Nucleophile) Tetrahedral Tetrahedral Intermediate Thiomorpholine->Tetrahedral Attack on C=O CbzCl Benzyl Chloroformate (Electrophile) CbzCl->Tetrahedral Product Benzyl thiomorpholine- 4-carboxylate Tetrahedral->Product Elimination of Cl- Byproduct TEA·HCl (Salt) Tetrahedral->Byproduct H+ Scavenging by TEA

Figure 1: Mechanistic pathway of the N-carbamoylation reaction showing the conversion of reagents to the protected amine and salt byproduct.

Detailed Experimental Protocol

Reagents and Materials
ReagentMW ( g/mol )Equiv.[1][2]Density (g/mL)Role
Thiomorpholine 103.191.01.026Substrate
Benzyl Chloroformate (Cbz-Cl) 170.591.1 - 1.21.195Protecting Group Source
Triethylamine (TEA) 101.191.5 - 2.00.726Base / HCl Scavenger
Dichloromethane (DCM) -Solvent1.33Reaction Medium
1M HCl (aq) -Wash-Quench / Amine Removal
Step-by-Step Procedure

Safety Note: Benzyl chloroformate is a lachrymator and corrosive. Thiomorpholine has a disagreeable sulfur odor. All operations must be performed in a functioning fume hood.

  • Setup: Flame-dry a 250 mL round-bottom flask (RBF) equipped with a magnetic stir bar. Purge with Nitrogen (

    
    ) or Argon.
    
  • Solvation: Add Thiomorpholine (10.0 mmol, 1.03 g) and anhydrous DCM (40 mL).

  • Base Addition: Add Triethylamine (15.0 mmol, 2.1 mL) to the stirring solution.

  • Cooling: Submerge the flask in an ice/water bath (

    
    ) and allow to equilibrate for 10 minutes.
    
  • Electrophile Addition: Add Benzyl Chloroformate (11.0 mmol, 1.57 mL) dropwise via syringe over 15 minutes.

    • Critical Control Point: Rapid addition can cause localized overheating and decomposition. Maintain internal temperature

      
       during addition.
      
  • Reaction: Remove the ice bath after addition is complete. Allow the mixture to warm to room temperature (RT) and stir for 3–12 hours.

    • Monitoring: Check reaction progress via TLC (Eluent: 30% EtOAc in Hexanes). The product is less polar than the starting amine. Visualization: UV (254 nm) and

      
       stain.
      
  • Quench & Workup:

    • Dilute the reaction mixture with DCM (50 mL).

    • Acid Wash: Wash with 1M HCl (

      
      ).
      
      • Why? This protonates any unreacted thiomorpholine, forcing it into the aqueous layer and removing the sulfur smell.

    • Base Wash: Wash with saturated

      
        (
      
      
      
      ) to neutralize residual acid.
    • Brine Wash: Wash with saturated NaCl (

      
      ).
      
  • Drying: Dry the organic layer over anhydrous

    
    , filter, and concentrate under reduced pressure (Rotavap).
    
Purification

The crude product is typically a viscous oil or low-melting solid. If TLC shows impurities:

  • Flash Column Chromatography: Silica gel (Stationary Phase).

  • Mobile Phase: Gradient elution from 0%

    
     20% EtOAc in Hexanes.
    
  • Yield Expectation: 85–95%.

Analytical Validation (QC)

To ensure the integrity of the synthesized Benzyl thiomorpholine-4-carboxylate, compare analytical data against the following expected values.

  • Physical State: Colorless to pale yellow oil or low-melting solid.

  • 
     NMR (400 MHz, 
    
    
    
    ):
    • 
       7.30–7.40 (m, 5H, Aromatic protons of Cbz).
      
    • 
       5.14 (s, 2H, Benzyl 
      
      
      
      ).
    • 
       3.70–3.80 (m, 4H, 
      
      
      
      of thiomorpholine ring).
    • 
       2.55–2.65 (m, 4H, 
      
      
      
      of thiomorpholine ring).
  • Mass Spectrometry (ESI):

    • Calculated

      
      .
      
    • Look for the characteristic isotope pattern of Sulfur (

      
       contributes ~4.4% to the M+2 peak).
      

Troubleshooting Guide

ObservationRoot CauseCorrective Action
Low Yield Hydrolysis of Cbz-ClEnsure DCM is anhydrous; Cbz-Cl is moisture sensitive.
Strong Sulfur Smell in Product Residual ThiomorpholineIncrease the volume or concentration of the 1M HCl wash step during workup.
Solid Precipitate during Reaction Formation of ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

This is normal. Ensure vigorous stirring. The salt dissolves during the aqueous workup.
Bis-acylation (rare) Excess Reagent/TempStrictly maintain

during addition; do not exceed 1.2 equivalents of Cbz-Cl.

References

  • Reaction Conditions & Analogous Protocols

    • Park, H., & Oh, C. (2010).[3] Synthesis of thiosemicarbazones and thiazole derivatives (citing Cbz protection: benzyl chloroformate, TEA, DCM, 0°C). ResearchGate.

  • General Cbz Protection Methodology

    • BenchChem. (2025).[2] The Genesis of Controlled Peptide Synthesis: A Technical Guide to the Cbz Protecting Group. BenchChem Application Notes.

  • Product Identification

    • Sigma-Aldrich. (n.d.). Benzyl thiomorpholine-4-carboxylate (CAS 140174-13-6) Product Sheet. Merck KGaA.

  • Alternative Approaches

    • Organic Chemistry Portal. (2017). Thiomorpholine Synthesis and Protection Strategies. Organic Chemistry Portal.

Sources

Functionalization of Benzyl thiomorpholine-4-carboxylate ring

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Functionalization of Benzyl Thiomorpholine-4-Carboxylate

For researchers, scientists, and drug development professionals, the thiomorpholine scaffold is a privileged heterocycle, appearing in a wide array of bioactive molecules and approved therapeutics.[1] Its unique physicochemical properties, including its ability to act as a hydrogen bond acceptor and its typical chair conformation, make it a valuable component in molecular design. The benzyl thiomorpholine-4-carboxylate motif, in particular, offers a versatile platform for chemical elaboration, providing at least two distinct regions for modification: the aromatic benzyl ring and the saturated thiomorpholine heterocycle.

This guide provides a detailed exploration of key strategies for the chemical functionalization of this scaffold. It moves beyond simple procedural lists to explain the underlying chemical principles and rationale for experimental design, offering field-proven insights for practical application. We will cover methodologies for modifying the aromatic ring through electrophilic substitution and cross-coupling reactions, as well as strategies for derivatizing the thiomorpholine ring itself.

The benzyl group offers a prime site for introducing molecular diversity. The ester linkage to the thiomorpholine-4-carboxylate core activates the aromatic ring, directing new substituents to specific positions.

Electrophilic Aromatic Substitution (EAS)

The foundational mechanism for modifying the benzyl ring is electrophilic aromatic substitution (EAS).[2][3] The substituent already on the benzene ring, an alkyl group with an ester linkage (-CH₂-O-C(O)-), is an ortho, para-director. This is because the oxygen atom can donate electron density to the ring through resonance, stabilizing the cationic intermediate (the arenium ion) that forms during the reaction, particularly when the electrophile adds to the ortho or para positions.[4][5]

Buchwald_Hartwig_Cycle Pd0 L-Pd(0) OxAdd L-Pd(II)(Ar)(X) Pd0->OxAdd + Ar-X AmineCoord [L-Pd(II)(Ar)(HNR¹R²)]+X- OxAdd->AmineCoord + HNR¹R² Deprotonation L-Pd(II)(Ar)(NR¹R²) AmineCoord->Deprotonation + Base, - HBX Product Ar-NR¹R² Deprotonation:e->Product:w Catalyst L-Pd(0) Deprotonation->Catalyst Reductive Elimination Lithiation_Workflow Start Thiomorpholine Derivative Lithiation Deprotonation (s-BuLi/TMEDA) Start->Lithiation Intermediate α-Lithio Intermediate Lithiation->Intermediate Quench Electrophilic Quench (E+) Intermediate->Quench Product α-Functionalized Product Quench->Product

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of Benzyl Thiomorpholine-4-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of Benzyl thiomorpholine-4-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you with the scientific rationale behind experimental choices to improve your reaction yields and product purity.

Introduction

The synthesis of Benzyl thiomorpholine-4-carboxylate is a crucial step in the development of various pharmaceutically active molecules. Thiomorpholine and its derivatives are privileged scaffolds known for a wide range of biological activities.[1] The introduction of the benzyl carbamate moiety at the 4-position is typically achieved through the reaction of thiomorpholine with benzyl chloroformate. While this is a common and well-established transformation for amine protection[2], achieving high yields and purity can be challenging due to the specific reactivity of the reagents and potential side reactions. This guide provides a structured approach to identifying and resolving common issues encountered during this synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the primary reaction mechanism for the synthesis of Benzyl thiomorpholine-4-carboxylate?

The synthesis proceeds via a nucleophilic acyl substitution reaction. The secondary amine of the thiomorpholine ring acts as a nucleophile, attacking the electrophilic carbonyl carbon of benzyl chloroformate. The departure of the chloride leaving group results in the formation of the desired carbamate product. This reaction is a standard method for introducing the benzyloxycarbonyl (Cbz or Z) protecting group onto an amine.[2]

Q2: Why is a base typically required for this reaction?

A base, such as triethylamine or sodium carbonate, is essential to neutralize the hydrochloric acid (HCl) generated as a byproduct of the reaction.[2][3] If not neutralized, the HCl will protonate the starting thiomorpholine, rendering it non-nucleophilic and halting the reaction. The choice of base can influence the reaction rate and the formation of side products.

Q3: What are the main factors that influence the yield of this reaction?

Several factors can significantly impact the yield, including the purity and stability of benzyl chloroformate, the presence of moisture, the choice of solvent and base, reaction temperature, and the efficiency of the work-up and purification procedures.

Q4: How stable is benzyl chloroformate, and how should it be handled?

Benzyl chloroformate is a lachrymator and should be handled with care in a fume hood.[4] It is sensitive to moisture and heat, which can cause it to decompose into benzyl alcohol, benzyl chloride, and phosgene.[3][5] It is recommended to use a fresh bottle or a properly stored reagent and to handle it under an inert atmosphere.

Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis of Benzyl thiomorpholine-4-carboxylate, providing explanations and actionable solutions.

Problem 1: Low or No Product Formation

A low or complete lack of product is a common issue that can often be traced back to the quality of the reagents or the reaction conditions.

Possible Causes and Solutions
CauseExplanationRecommended Solution
Degraded Benzyl Chloroformate Benzyl chloroformate is susceptible to hydrolysis and thermal decomposition.[3][5] If the reagent has been improperly stored or is old, it may have degraded, leading to a lower effective concentration of the acylating agent.Use a fresh bottle of benzyl chloroformate or purify the existing stock by distillation under reduced pressure. Ensure the reagent is stored in a cool, dry place under an inert atmosphere.
Presence of Moisture Water will react with benzyl chloroformate, leading to its decomposition.[5] It can also protonate the amine, reducing its nucleophilicity.Use anhydrous solvents and ensure all glassware is thoroughly dried before use. The reaction should be run under an inert atmosphere (e.g., nitrogen or argon).
Insufficient or Inappropriate Base The generated HCl must be scavenged to prevent protonation of the thiomorpholine. An insufficient amount of base or a base that is too weak will not effectively neutralize the acid.Use at least one equivalent of a suitable base, such as triethylamine or diisopropylethylamine. For heterogeneous reactions, ensure vigorous stirring to facilitate contact between the base and the reaction mixture.
Low Reaction Temperature While the reaction is often performed at low temperatures to control exothermicity, a temperature that is too low can result in a very slow reaction rate.If the reaction is sluggish at 0 °C, allow it to slowly warm to room temperature and monitor its progress by TLC.
Problem 2: Formation of Significant Side Products

The appearance of unexpected spots on your TLC plate indicates the formation of side products, which can complicate purification and reduce your overall yield.

Common Side Products and Mitigation Strategies
  • Dibenzyl Carbonate: This can form if benzyl chloroformate reacts with benzyl alcohol, which may be present as an impurity in the starting material or formed from the decomposition of the chloroformate.

    • Solution: Use high-purity benzyl chloroformate and ensure anhydrous reaction conditions to minimize its decomposition.

  • N,N'-Carbonyldithiomorpholine: This urea-type byproduct can arise if phosgene, a decomposition product of benzyl chloroformate, reacts with two molecules of thiomorpholine.

    • Solution: Use fresh, high-quality benzyl chloroformate and maintain a low reaction temperature to suppress decomposition.

  • Over-alkylation Products: While less common in carbamate formation compared to N-alkylation with alkyl halides, it's a theoretical possibility under certain conditions.

    • Solution: Ensure slow, controlled addition of benzyl chloroformate to the reaction mixture.

Problem 3: Difficulties During Work-up and Purification

Even with a successful reaction, product loss can occur during the work-up and purification stages.

Troubleshooting Purification Issues
IssueExplanationRecommended Protocol
Emulsion Formation During Extraction The presence of amine salts can lead to the formation of stable emulsions during aqueous work-up, making phase separation difficult.Add a small amount of brine to the separatory funnel to break the emulsion. Alternatively, filter the biphasic mixture through a pad of Celite.
Co-elution During Column Chromatography The product may co-elute with non-polar byproducts, such as dibenzyl carbonate, or unreacted starting materials if the polarity of the eluent is not optimized.Use a gradient elution system for column chromatography, starting with a non-polar solvent system (e.g., hexane/ethyl acetate) and gradually increasing the polarity. Monitor fractions carefully by TLC.
Product Oiling Out Benzyl thiomorpholine-4-carboxylate is often an oil at room temperature, which can make complete removal of solvent challenging without a high-vacuum pump.After concentrating the purified fractions on a rotary evaporator, place the product under high vacuum for several hours to remove any residual solvent.
Visualizing the Troubleshooting Process

G cluster_reagents Reagent Troubleshooting cluster_conditions Reaction Conditions Troubleshooting cluster_workup Work-up/Purification Troubleshooting start Low Yield of Benzyl thiomorpholine-4-carboxylate reagent_issue Check Reagent Quality start->reagent_issue conditions_issue Evaluate Reaction Conditions start->conditions_issue workup_issue Optimize Work-up/Purification start->workup_issue benzyl_chloroformate Degraded Benzyl Chloroformate? reagent_issue->benzyl_chloroformate Acylating Agent moisture Moisture Present? reagent_issue->moisture Solvent/Glassware base_quality Base Purity/Strength? reagent_issue->base_quality Acid Scavenger temp Temperature Too Low? conditions_issue->temp stirring Inefficient Stirring? conditions_issue->stirring time Insufficient Reaction Time? conditions_issue->time emulsion Emulsion during extraction? workup_issue->emulsion coelution Co-elution in column? workup_issue->coelution sol_reagent1 Use fresh/purified reagent benzyl_chloroformate->sol_reagent1 Yes sol_reagent2 Use anhydrous solvents/glassware moisture->sol_reagent2 Yes sol_reagent3 Use fresh, appropriate base base_quality->sol_reagent3 Yes sol_cond1 Allow to warm to RT temp->sol_cond1 Yes sol_cond2 Increase stirring rate stirring->sol_cond2 Yes sol_cond3 Extend reaction time, monitor by TLC time->sol_cond3 Yes sol_workup1 Add brine or filter through Celite emulsion->sol_workup1 Yes sol_workup2 Optimize eluent system (gradient) coelution->sol_workup2 Yes

Caption: A flowchart for troubleshooting low yields.

Experimental Protocol: Synthesis of Benzyl thiomorpholine-4-carboxylate

This representative protocol is provided as a starting point. Optimization may be necessary based on your specific laboratory conditions and reagent quality.

Materials and Reagents
  • Thiomorpholine

  • Benzyl chloroformate

  • Triethylamine (Et3N)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO3)

  • Brine

  • Anhydrous magnesium sulfate (MgSO4)

  • Silica gel for column chromatography

  • Hexane and Ethyl Acetate (for chromatography)

Procedure
  • To a flame-dried round-bottom flask under a nitrogen atmosphere, add thiomorpholine (1.0 eq) and anhydrous dichloromethane.

  • Cool the solution to 0 °C in an ice bath.

  • Add triethylamine (1.1 eq) to the stirred solution.

  • Slowly add benzyl chloroformate (1.05 eq) dropwise to the reaction mixture over 15-20 minutes, ensuring the temperature remains below 5 °C.

  • After the addition is complete, allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated aqueous NaHCO3.

  • Transfer the mixture to a separatory funnel and extract with dichloromethane.

  • Wash the combined organic layers with brine, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to afford Benzyl thiomorpholine-4-carboxylate as a colorless to pale yellow oil.

Visualizing the Experimental Workflow

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification A 1. Add thiomorpholine and anhydrous DCM to flask B 2. Cool to 0 °C A->B C 3. Add triethylamine B->C D 4. Add benzyl chloroformate dropwise at 0 °C C->D E 5. Stir at 0 °C, then warm to RT D->E F 6. Monitor by TLC E->F G 7. Quench with NaHCO3 (aq) F->G H 8. Extract with DCM G->H I 9. Wash with brine, dry, and concentrate H->I J 10. Purify by column chromatography I->J K Obtain pure product J->K

Caption: A step-by-step experimental workflow.

References

  • Brenntag. (2019). Benzyl Chloroformate. Retrieved from [Link]

  • Kaczmarek, P., Rapp, M., & Koroniak, H. (2019).
  • Grokipedia. (n.d.). Benzyl chloroformate. Retrieved from [Link]

  • Wikipedia. (n.d.). Benzyl chloroformate. Retrieved from [Link]

  • Malawska, B., et al. (2019). Anti‐Alzheimer's multitarget‐directed ligands with serotonin 5‐HT6 antagonist, butyrylcholinesterase inhibitory, and antioxidant activity. ResearchGate. Retrieved from [Link]

  • Kardile, D. P., et al. (n.d.). synthesis and antimicrobial acivity of 4 – thiomorpholine - 4ylbenzohydrazide derivative. International Journal of Applied Biology and Pharmaceutical Technology.
  • Kaczmarek, P., Rapp, M., & Koroniak, H. (2019).
  • Hugo, V., et al. (2019). Molecular Modeling and Synthesis of Ethyl Benzyl Carbamates as Possible Ixodicide Activity.
  • D'hooghe, M., et al. (2016). Organic Carbamates in Drug Design and Medicinal Chemistry. PMC.
  • Organic Syntheses. (n.d.). Formic acid, chloro-, benzyl ester. Retrieved from [Link]

  • Common Organic Chemistry. (n.d.). Benzyl Chloroformate. Retrieved from [Link]

  • Skácel, J., et al. (2024). Structural Characterization of 4-(4-Nitrophenyl)thiomorpholine, a Precursor in Medicinal Chemistry. MDPI.
  • Google Patents. (n.d.). US7294623B2 - Benzyl morpholine derivatives.
  • Van der Eycken, J., et al. (2022). Synthesis of Thiomorpholine via a Telescoped Photochemical Thiol–Ene/Cyclization Sequence in Continuous Flow.
  • Chen, X., et al. (2025). Research on the N-alkylation of morpholine with alcohols catalyzed by CuO–NiO/γ–Al2O3.
  • Organic Syntheses. (n.d.). Stannylamine Protocol (SnAP) Reagents for the Synthesis of C-Substituted Morpholines from Aldehydes. Retrieved from [Link]

  • Journal of Chemical Reviews. (2020). Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile. Journal of Chemical Reviews, 2(3), 195-214.
  • D'Arcy, R., et al. (1962). New Carbamates and Related Compounds.
  • Rousselin, A., & Clavel, M. (2025). Synthesis and crystal structure of 4-benzyl-4-pentylmorpholin-4-ium chloride. PMC.
  • ResearchGate. (2026). New Aspects of Thiomorpholine Chemistry. Retrieved from [Link]

  • Google Patents. (n.d.). CN105906582A - Preparation method of thiomorpholine.
  • Organic Chemistry Portal. (n.d.). Synthesis of carbamates by carbamoylation. Retrieved from [Link]

  • Google Patents. (n.d.). WO2000050389A1 - Efficient carbamate synthesis.
  • Kappe, C. O., et al. (2022). Synthesis of Thiomorpholine via a Telescoped Photochemical Thiol-ene/Cyclization Sequence in Continuous Flow. ChemRxiv.

Sources

Technical Support Center: Optimizing Purification of Thiomorpholine Carboxylates

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Purification & Isolation Strategies for Thiomorpholine-3-Carboxylic Acid Derivatives Audience: Medicinal Chemists, Process Chemists, and Purification Engineers Version: 1.0 (Current)[1][2]

Introduction: The "Thiomorpholine Trap"

Thiomorpholine carboxylates present a unique "double-bind" in purification:

  • The Sulfur Liability: The thioether sulfur is highly susceptible to oxidation (forming sulfoxides/sulfones) during standard workups, particularly on silica gel.

  • The Zwitterionic Anchor: The free amino acid form (Thiomorpholine-3-carboxylic acid) exists as a zwitterion (pI ≈ 5.7), making standard liquid-liquid extraction (LLE) inefficient due to high water solubility.[1][2]

This guide moves beyond generic protocols to address these specific physicochemical conflicts.

Module 1: The Stability Triage (Preventing Oxidation)

Q: Why does my purity decrease after silica gel chromatography?

Diagnosis: On-column oxidation. Silica gel often contains trace active oxygen and metal impurities (Fe, Al) that catalyze the oxidation of the sulfide to the sulfoxide (


). This is exacerbated by the slow elution times typical of polar zwitterions.[2]

The Fix: The "Sacrificial Scavenger" Protocol Do not rely solely on speed. Modify the stationary phase environment.

Protocol 1.1: Antioxidant-Doped Chromatography

  • Mobile Phase Additive: Add 0.1% Thiodiglycol to your mobile phase.[1][2] Thiodiglycol acts as a sacrificial antioxidant, reacting with oxidants faster than your thiomorpholine core.[2]

  • Column Pre-treatment: Flush the silica column with 3 column volumes (CV) of mobile phase containing the antioxidant before loading the sample.

  • Post-Run: The thiodiglycol elutes early or is washed out; if it co-elutes, it is easily removed via high-vacuum drying (bp 282°C, but volatile under high vac/heat) or subsequent crystallization.[1][2] Note: For strict GMP, use inert atmosphere chromatography instead.

Q: My compound turns yellow/brown upon storage. How do I stop this?

Diagnosis: Auto-oxidation and acid-catalyzed decomposition.[1][2] The free base/free acid form is often less stable than the salt.

The Fix: The HCl Fortress Convert the zwitterion or free base immediately into the Hydrochloride (HCl) salt . The protonation of the amine reduces the electron density on the ring, indirectly stabilizing the sulfur, and the crystal lattice prevents oxygen permeation.

Protocol 1.2: Anhydrous Salt Formation

  • Dissolve crude thiomorpholine carboxylate in minimal anhydrous Ethanol (EtOH) or Methanol (MeOH) .[1][2]

  • Cool to 0°C under

    
    .
    
  • Add 1.1 equivalents of 2M HCl in Diethyl Ether (

    
    )  or 4M HCl in Dioxane  dropwise.
    
  • Crucial Step: Do not evaporate to dryness immediately.[1][2] Add excess anhydrous

    
     to induce precipitation.[1][2]
    
  • Filter the white solid.[1][2] This salt is typically stable for months at -20°C.[1][2]

Module 2: The Solubility Paradox (Isolation Strategy)

Q: I cannot extract the product from the aqueous layer. What is the alternative to LLE?

Diagnosis: You are likely at the wrong pH or fighting the zwitterion.[1] At pH ~6 (near isoelectric point), the compound is neutral but highly polar. At pH < 2 or pH > 9, it is ionic and water-soluble.[1][2]

The Fix: Ion-Exchange Chromatography (IEC) Abandon LLE for the free amino acid.[1][2] Use a "Catch and Release" strategy.

Protocol 2.1: Cation Exchange Isolation (Dowex 50W) Best for: Isolating the free amino acid from salts/inorganic impurities.[1]

  • Load: Acidify aqueous mixture to pH 2. Load onto Dowex 50W X8 (H+ form) column.[1][2] The thiomorpholine (protonated cation) binds; salts wash through.

  • Wash: Flush with water until effluent is neutral.[1][2]

  • Elute: Release the compound using 1M - 2M Ammonium Hydroxide (

    
    ) . The high pH deprotonates the ammonium to the amine, breaking the ionic bond.
    
  • Finish: Lyophilize the eluent.

    
     and water sublime, leaving pure zwitterion.[2]
    

Module 3: HPLC Troubleshooting

Q: Why do I see severe tailing (As > 1.5) in HPLC?

Diagnosis: Secondary Silanol Interactions. The secondary amine in the thiomorpholine ring interacts strongly with acidic silanols on the silica support.

The Fix: pH Suppression or Steric Shielding [1]

ParameterRecommendationMechanism
Column Choice C18 with Polar Embedded Group (e.g., Waters SymmetryShield, Phenomenex Synergi Fusion)Shielding groups prevent amine access to surface silanols.[1][2]
Mobile Phase pH pH 2.0 - 2.5 (TFA or Formic Acid)Protonates surface silanols (

), neutralizing the negative charge that attracts the amine.[1][2]
Ion Pairing Add 5-10 mM Ammonium Acetate (if pH > 4)Competes for binding sites, sharpening the peak.[1][2]

Visualizing the Workflow

The following diagram illustrates the decision matrix for purifying thiomorpholine carboxylates based on the specific derivative type (Free Acid vs. Ester/Protected).

ThiomorpholinePurification Start Crude Thiomorpholine Carboxylate Mix CheckType Identify Derivative Type Start->CheckType TypeA Free Amino Acid (Zwitterionic) CheckType->TypeA COOH / NH free TypeB N-Protected or Ester (Lipophilic) CheckType->TypeB COOMe / N-Boc DecisionA Is Inorganic Salt Present? TypeA->DecisionA StepOxidation Oxidation Check: Add Thiodiglycol? TypeB->StepOxidation MethodIEC Cation Exchange (Dowex) Protocol 2.1 DecisionA->MethodIEC Yes (High Salt) MethodCryst Direct Crystallization (Isoelectric Precip.) DecisionA->MethodCryst No (Clean Crude) FinalSalt Generate HCl Salt Protocol 1.2 MethodIEC->FinalSalt MethodCryst->FinalSalt MethodFlash Flash Chromatography (DCM/MeOH) StepOxidation->MethodFlash Silica Gel MethodFlash->FinalSalt

Caption: Decision tree for selecting the optimal purification path based on derivative properties.

Summary of Physicochemical Properties

PropertyValue / BehaviorImplication for Purification
pKa (COOH) ~2.4Ionized at pH > 3.[1][2]
pKa (NH) ~8.5 - 9.0Protonated at pH < 8.[1][2]
Isoelectric Point (pI) ~5.7Minimum solubility in water; max potential for precipitation.[1][2]
LogP (Free Acid) ~ -0.2 (Hydrophilic)Poor partitioning into EtOAc/DCM.[1][2]
Sulfur Reactivity NucleophilicAvoid strong oxidants; use degassed solvents.[1][2]

References

  • Synthesis and Properties of Thiomorpholine Derivatives Source: PubChem.[1][2][3] (n.d.). Thiomorpholine-3-carboxylic acid (CID 440159).[1][2][3] National Library of Medicine.[1][2] URL:[Link][1]

  • Chromatographic Troubleshooting & Tailing Source: Dolan, J. W. (2025).[1] HPLC Troubleshooting Guide: Peak Tailing. LCGC International.[1][2] URL:[Link] (Note: Generalized reference for silanol interactions described in Module 3).

  • Ion Exchange Protocols for Amino Acids Source: Bio-Rad Laboratories.[1][2] (n.d.). Guide to Ion Exchange Chromatography. URL:[Link]

Sources

Solving solubility issues of Benzyl thiomorpholine-4-carboxylate in water

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Benzyl Thiomorpholine-4-Carboxylate

A Guide to Overcoming Aqueous Solubility Challenges

Welcome to the technical support center for Benzyl thiomorpholine-4-carboxylate. This guide is designed for researchers, scientists, and drug development professionals who are encountering solubility issues with this compound in aqueous media. As Senior Application Scientists, we have curated this resource to provide not only procedural steps but also the underlying scientific rationale to empower you to make informed decisions in your experiments.

Section 1: Understanding the Solubility Challenge

Q1: Why is Benzyl thiomorpholine-4-carboxylate (BTC) expected to be poorly soluble in water?

A1: The poor aqueous solubility of Benzyl thiomorpholine-4-carboxylate is rooted in its molecular structure, which possesses a predominantly hydrophobic (water-repelling) character. Let's break down the molecule's key components:

  • Benzyl Group: This large aromatic ring is highly nonpolar and contributes significantly to the molecule's hydrophobicity. It prefers to interact with other nonpolar molecules rather than water.

  • Thiomorpholine Ring: While containing nitrogen and sulfur heteroatoms, the thiomorpholine ring is a saturated heterocycle. The sulfur atom is less electronegative than oxygen (found in its morpholine analog), making the ring less polar overall.[1] The hydrocarbon backbone of the ring further adds to the nonpolar surface area.

  • Carbamate Linker: The central -N-C(=O)O- group has some polar character, but it is not readily ionizable. The nitrogen atom's lone pair is delocalized by the adjacent carbonyl group, rendering it non-basic. Consequently, altering the pH is not an effective strategy to increase solubility by salt formation.[2][3]

The combination of these features results in a molecule that is difficult to hydrate, leading to low solubility in aqueous solutions.

cluster_molecule Molecular Structure of BTC Molecule Benzyl Thiomorpholine-4-Carboxylate Solubility Result: Poor Aqueous Solubility Molecule->Solubility Benzyl Benzyl Group (Highly Hydrophobic) Carbamate Carbamate Linker (Polar, Non-ionizable) Thiomorpholine Thiomorpholine Ring (Moderately Nonpolar)

Caption: Key structural features contributing to the low water solubility of BTC.

Section 2: Initial Assessment & Baseline Solubility

Q2: Before I try to improve solubility, how do I accurately determine the baseline aqueous solubility of my specific batch of BTC?

A2: Establishing a baseline is a critical first step. The Shake-Flask method is a standard and reliable protocol for determining equilibrium solubility.

Experimental Protocol: Shake-Flask Method

  • Preparation: Add an excess amount of Benzyl thiomorpholine-4-carboxylate (e.g., 5-10 mg) to a known volume of your aqueous medium (e.g., 1 mL of deionized water or buffer) in a sealed, clear container (e.g., a glass vial). The key is to have visible, undissolved solid.

  • Equilibration: Agitate the mixture at a constant temperature (e.g., 25°C or 37°C) for a sufficient period to reach equilibrium. This can take 24 to 72 hours. Constant, gentle agitation (e.g., on a plate shaker or rotator) is necessary.

  • Phase Separation: After equilibration, let the vial stand to allow undissolved solid to settle. To ensure complete separation of the solid from the saturated solution, centrifuge the sample at a high speed (e.g., >10,000 x g) for 15-20 minutes.

  • Sampling: Carefully collect a precise aliquot of the clear supernatant. Be cautious not to disturb the solid pellet.

  • Quantification: Dilute the supernatant with a suitable solvent in which BTC is freely soluble (e.g., acetonitrile or methanol). Analyze the concentration of BTC using a validated analytical method, such as HPLC-UV or LC-MS.

  • Calculation: Calculate the solubility based on the measured concentration and the dilution factor. Express the result in units like mg/mL or µM.

Section 3: Troubleshooting Strategies & Protocols

Once you have a baseline, you can explore several strategies to enhance solubility. We recommend a systematic approach, starting with the simplest methods.

start Start: Poorly Soluble BTC cosolvents Strategy 1: Co-solvency Screening start->cosolvents surfactants Strategy 2: Surfactant Screening cosolvents->surfactants Failure success Goal Achieved: Target Concentration Reached cosolvents->success Success cyclodextrins Strategy 3: Cyclodextrin Complexation surfactants->cyclodextrins Failure surfactants->success Success cyclodextrins->success Success fail Re-evaluate or Combine Strategies cyclodextrins->fail Failure

Caption: Recommended workflow for systematically troubleshooting BTC solubility.

Strategy 1: Co-solvency
Q3: How can organic co-solvents increase the solubility of BTC in water?

A3: Co-solvents are water-miscible organic solvents that, when added to water, reduce the overall polarity of the solvent system.[4][5] This "less polar" environment lowers the energy penalty required to dissolve a hydrophobic compound like BTC. The co-solvent essentially makes the aqueous phase more "hospitable" to the nonpolar benzyl group.[6]

Experimental Protocol: Co-solvent Screening

  • Stock Solution: Prepare a concentrated stock solution of BTC in a pure, water-miscible organic solvent. Dimethyl sulfoxide (DMSO) is a common choice due to its strong solubilizing power. For example, prepare a 50 mM stock in 100% DMSO.

  • Co-solvent Selection: Choose a panel of biocompatible co-solvents to test. See the table below for common options.

  • Serial Dilution: In a series of tubes, prepare different concentrations of your chosen co-solvent in your final aqueous buffer (e.g., 1%, 2%, 5%, 10% v/v).

  • Spiking: Add a small volume of your BTC stock solution to each co-solvent blend to reach your target final concentration. Crucial Tip: Add the stock solution while vortexing the buffer/co-solvent blend to facilitate rapid dispersion and prevent immediate precipitation.

  • Observation: Visually inspect for precipitation immediately and after a set incubation period (e.g., 2 hours) at the relevant temperature. The lowest percentage of co-solvent that maintains clarity is your optimal choice.

Table 1: Properties of Common Co-solvents

Co-solventTypical Starting Conc. (v/v)Key Characteristics
Ethanol 1-10%Less toxic, commonly used in formulations.[4]
Propylene Glycol (PG) 1-20%Good solubilizer, often used in parenteral formulations.[4]
Polyethylene Glycol 400 (PEG 400) 1-20%Low toxicity, higher viscosity.[4]
Dimethyl Sulfoxide (DMSO) 0.1-1%Excellent solubilizer, but can have cellular effects. Use at the lowest possible concentration for in vitro assays.
Strategy 2: Surfactants (Detergents)
Q4: How do surfactants work, and which ones should I try for BTC?

A4: Surfactants are amphiphilic molecules with a water-loving (hydrophilic) head and a water-hating (hydrophobic) tail.[7] Above a certain concentration, called the Critical Micelle Concentration (CMC), they self-assemble into spherical structures called micelles. The hydrophobic tails form a core, creating a microenvironment that can encapsulate nonpolar molecules like BTC, while the hydrophilic heads face the water, keeping the entire complex dissolved.[8]

For most biological applications, non-ionic surfactants are preferred due to their lower toxicity and reduced tendency to denature proteins.

Caption: Diagram of a surfactant micelle encapsulating a hydrophobic BTC molecule.

Experimental Protocol: Surfactant Screening

  • Select Surfactants: Choose non-ionic surfactants like Polysorbate 20 (Tween® 20), Polysorbate 80 (Tween® 80), or Pluronic® F-68.

  • Prepare Solutions: Create a range of surfactant concentrations in your aqueous buffer, ensuring you test concentrations both below and significantly above the known CMC of the surfactant. A typical range would be 0.01% to 1.0% (w/v).

  • Introduce BTC: Prepare a concentrated stock of BTC in a volatile organic solvent like ethanol or methanol. Add a small aliquot of this stock to an empty tube and evaporate the solvent completely under a stream of nitrogen. This leaves a thin film of the compound.

  • Solubilize: Add the prepared surfactant solutions to the tubes containing the BTC film.

  • Equilibrate & Observe: Vortex thoroughly and allow the samples to equilibrate for several hours. Assess solubility by visual inspection and quantify using an analytical method as described previously.

Strategy 3: Cyclodextrin Complexation
Q5: What are cyclodextrins, and how can they help dissolve BTC?

A5: Cyclodextrins are cyclic oligosaccharides that are shaped like a truncated cone or donut.[9][10] Their exterior is hydrophilic, making them water-soluble, while their internal cavity is hydrophobic.[11] This unique structure allows them to encapsulate hydrophobic molecules, or parts of molecules, that fit within their cavity.[10][12] This process, known as inclusion complexation, effectively shields the hydrophobic part of the guest molecule (likely the benzyl group of BTC) from water, thereby increasing its apparent solubility.[]

Experimental Protocol: Cyclodextrin Screening

  • Select Cyclodextrins: Common derivatives used in pharmaceuticals include Hydroxypropyl-β-cyclodextrin (HP-β-CD) and Sulfobutylether-β-cyclodextrin (SBE-β-CD or Captisol®), which have much higher aqueous solubility than the parent β-cyclodextrin.[9]

  • Prepare Solutions: Make a series of cyclodextrin solutions in your aqueous buffer at various concentrations (e.g., 1%, 2%, 5%, 10% w/v).

  • Complexation: Add an excess of solid BTC to each cyclodextrin solution.

  • Equilibration: Agitate the mixtures at a constant temperature for 24-48 hours to ensure the formation of the inclusion complex reaches equilibrium.

  • Analysis: Centrifuge the samples to pellet any undissolved BTC, then sample the supernatant and quantify the concentration of dissolved BTC via HPLC or LC-MS. A plot of BTC concentration versus cyclodextrin concentration can reveal the stoichiometry and binding affinity of the complex.

Table 2: Comparison of Common Cyclodextrins

CyclodextrinCavity SizeKey Features
α-Cyclodextrin SmallMay be too small for the benzyl group.
β-Cyclodextrin (β-CD) MediumCavity size is often suitable for aromatic rings. Low aqueous solubility itself can be a limitation.
Hydroxypropyl-β-CD (HP-β-CD) MediumHigh aqueous solubility, amorphous, commonly used in formulations.[9]
Sulfobutylether-β-CD (SBE-β-CD) MediumHigh aqueous solubility, negatively charged, can improve solubility via both inclusion and electrostatic interactions.
γ-Cyclodextrin (γ-CD) LargeMay be too large for efficient complexation with a single benzyl group.

Section 4: Frequently Asked Questions (FAQs)

Q: My compound dissolves in a DMSO/buffer mixture but crashes out when I add it to my cell culture media. What's happening? A: This is a common problem caused by the dilution of the co-solvent. The final concentration of DMSO in your cell culture well is likely too low to maintain solubility. Additionally, components in the media, like proteins and salts, can decrease solubility ("salting-out" effect). Troubleshooting:

  • Try a different, less disruptive co-solvent like ethanol or PEG 400.

  • Consider using a surfactant or cyclodextrin formulation, as these are often more stable upon dilution.

  • Decrease the final concentration of your compound in the assay if possible.

Q: How do I choose the best solubilization method for my experiment? A: The choice depends on your downstream application:

  • In Vitro Cell-Based Assays: The primary goal is to avoid excipient-induced cytotoxicity or artifacts. Start with low concentrations of co-solvents (<0.5% DMSO). Cyclodextrins, particularly HP-β-CD, are often well-tolerated by cells.

  • In Vivo Animal Studies: The formulation must be non-toxic and biocompatible at the required dose volume. Co-solvents like PEG 400 and Propylene Glycol, as well as cyclodextrins like SBE-β-CD (Captisol®), are frequently used in parenteral formulations. Surfactants like Polysorbate 80 are also common. The route of administration (e.g., IV, PO) is a critical factor.

Q: Can I combine these methods? A: Yes, sometimes synergistic effects can be achieved. For example, using a small amount of a co-solvent can sometimes improve the efficiency of cyclodextrin complexation. However, this adds complexity to your formulation. We recommend optimizing a single strategy first before attempting combinations.

References

  • MDPI. (2025, February 22). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics.
  • Jenita, M. J. (2024, September 6).
  • SciSpace. (2018, September 15).
  • Touro Scholar. Cyclodextrin as a Drug Carrier Increasing Drug Solubility.
  • BOC Sciences. Cyclodextrin Solutions for API Solubility Boost.
  • Wikipedia. Cosolvent.
  • International Journal of Pharmaceutical and Chemical Analysis. Strategies for improving hydrophobic drugs solubility and bioavailability.
  • Google Patents.
  • AAT Bioquest. (2023, March 17). Does pH affect solubility?.
  • PMC.
  • Taylor & Francis Online. Cosolvent – Knowledge and References.
  • International Journal of Medical Science and Dental Research. (2022, November 15). Techniques for Improving Solubility.
  • PMC.
  • Brieflands. (2021, May 31).
  • Journal of Chemical Reviews. (2021). Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile.
  • YouTube. (2020, November 12). Solubility 5 effect of cosolvents on the aqueous solubility of organic chemicals.
  • Allied Journal of Pharmaceutical and Therapeutic Innovations. Surfactants in pharmaceutical formulations: enhancing drug solubility and bioavailability.
  • Longdom Publishing. Biosurfactants: A New Pharmaceutical Additive for Solubility Enha.
  • Chemistry LibreTexts. (2019, January 2). 16.4: The Effects of pH on Solubility.

Sources

Stability of Benzyl thiomorpholine-4-carboxylate under acidic conditions

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The "Sulfur-Cbz" Paradox

You are likely accessing this guide because you are facing a common but frustrating distinct chemical conflict. Benzyl thiomorpholine-4-carboxylate contains two functional groups with opposing demands:

  • The Cbz (Z) Group: A carbamate typically removed via catalytic hydrogenolysis (

    
    , Pd/C).[1][2]
    
  • The Thiomorpholine Sulfur: A thioether that acts as a catalyst poison for Pd/C, often stalling hydrogenolysis or requiring massive catalyst loading.

This forces many chemists to attempt acidic deprotection of the Cbz group. However, the sulfur atom is a "soft" nucleophile that traps the benzyl carbocation generated during acidic cleavage, leading to irreversible S-alkylation (S-benzylation) .

This guide provides the stability boundaries, the mechanism of failure, and the specific protocols to navigate this chemistry safely.

Module 1: Diagnostic Stability Flowchart

Before proceeding, determine your objective. Are you trying to keep the Cbz group while removing others, or are you trying to remove the Cbz group?

AcidStability node_start Experimental Objective node_boc Remove Acid-Labile Group (e.g., Boc, tBu) while KEEPING Cbz node_start->node_boc node_cbz REMOVE Cbz Group (Deprotection) node_start->node_cbz node_tfa Condition: TFA / DCM (1:1) or 4M HCl in Dioxane node_boc->node_tfa node_hbr Condition: HBr / AcOH or HF / Anisole node_cbz->node_hbr node_safe STABLE Cbz remains intact. Sulfur remains unoxidized (if O2 excluded). node_tfa->node_safe Safe Zone node_risk CRITICAL RISK S-Benzylation (Poisoning) Irreversible byproduct. node_hbr->node_risk Standard Protocol node_sol REQUIRED PROTOCOL Must use Scavenger Cocktail (See Module 2) node_risk->node_sol

Caption: Decision tree for acid treatment of Benzyl thiomorpholine-4-carboxylate. Blue path indicates retention; Red path indicates removal risks.

Module 2: The Mechanism of Failure (S-Benzylation)

When using strong acids (HBr, HF, TfOH) to cleave the Cbz group, the reaction proceeds via an


-like mechanism. The carbamate protonates, fragments, and releases a Benzyl Cation  (

).

In the absence of a scavenger, the thiomorpholine sulfur (a good nucleophile) attacks this cation.

Mechanism cluster_0 Step 1: Acidolysis cluster_1 Step 2: The Trap (Side Reaction) Start Protonated Cbz Intermediate Cation Benzyl Cation (Electrophile) Start->Cation Cleavage Amine Free Amine (Product) Start->Amine Byproduct S-Benzyl Sulfonium Salt (Irreversible Impurity) Cation->Byproduct Alkylation Sulfur Thiomorpholine Sulfur (Internal Nucleophile) Sulfur->Byproduct Attack

Caption: Mechanism of S-benzylation. The benzyl cation is intercepted by the sulfur atom, permanently modifying the drug core.

Module 3: Troubleshooting & Protocols

Scenario A: Retention of Cbz (Removing Boc/tBu)

Goal: Remove a Boc group without affecting the Cbz or the Sulfur.

  • Stability Verdict: Stable. The Cbz group is generally stable in Trifluoroacetic acid (TFA) or HCl/Dioxane at room temperature.

  • Risk: Oxidation of sulfur to sulfoxide (

    
    ).
    
  • Prevention: Ensure solvents are degassed. Avoid old ether/THF which may contain peroxides.

Protocol 1: Selective Boc Removal

  • Dissolve substrate in DCM (degassed).

  • Add TFA (10-50% v/v) containing 1% Dimethyl Sulfide (DMS) .

    • Why DMS? It acts as a "sacrificial reductant" to prevent any stray oxidants from attacking the thiomorpholine sulfur.

  • Stir at

    
     for 1-2 hours.
    
  • Concentrate under reduced pressure. Do not heat above

    
     during concentration to prevent thermal degradation.
    
Scenario B: Removal of Cbz (Acidic Conditions)

Goal: Remove Cbz when Hydrogenolysis (


) fails due to sulfur poisoning.
  • Stability Verdict: Unstable (by design), but prone to side reactions.

  • The Fix: You must use a "Scavenger Cocktail" to trap the benzyl cation before it hits the sulfur.

Protocol 2: The "Hard Acid" Cocktail (HBr/AcOH) Standard HBr/AcOH will destroy your molecule via S-alkylation. Use this modified protocol:

ComponentRoleEquivalents
HBr (33% in AcOH) Acidic cleavage agent10-20 eq
Thioanisole Primary Scavenger (Soft nucleophile)5-10 eq
m-Cresol Secondary Scavenger (Hard nucleophile)2-5 eq
Pentamethylbenzene Cation trap (highly reactive aromatic)1-2 eq (Optional)

Steps:

  • Cool the substrate and scavengers (Thioanisole/m-Cresol) in TFA to

    
    .
    
  • Slowly add HBr/AcOH.

  • Monitor strictly by LCMS. The moment the starting material is consumed (usually 1-3 hours), stop.

  • Workup (Critical): Pour into cold ether. The amine salt should precipitate. The scavengers (benzyl-thioanisole) will remain in the ether layer.

Scenario C: The Modern Alternative (Non-Acidic)

Goal: Remove Cbz without acid or Hydrogenolysis.

If Acidic conditions cause too much degradation, use the Thiol-Mediated Nucleophilic Deprotection . This method was famously optimized for the KRAS inhibitor Adagrasib to avoid exactly this problem (sulfur sensitivity).

Protocol 3: Lewis Acid/Thiol Deprotection

  • Reagents: Use a combination of a Lewis Acid (e.g.,

    
     or 
    
    
    
    ) and a thiol (e.g., ethanethiol or dodecanethiol).
  • Mechanism: The thiol attacks the benzylic position of the Cbz group in an

    
     fashion, bypassing the formation of the free benzyl cation.[3]
    
  • Reference: This approach minimizes S-alkylation of the thiomorpholine ring [1][4].

Module 4: Frequently Asked Questions (FAQ)

Q1: Can I use standard Hydrogenolysis (Pd/C) if I just add more catalyst? A: Generally, no. Thiomorpholines are potent catalyst poisons. While massive loading (100-200 wt%) might work, it often leads to partial dechlorination of other sites or side reactions. Raney Nickel is a better alternative for sulfur-containing compounds, but it is pyrophoric and messy.

Q2: I see a +16 mass shift in my LCMS after acid treatment. What is it? A: This is Sulfoxide formation (


). The sulfur was oxidized.[4][5] This often happens if the acid source (e.g., old HBr or TFA) contains dissolved oxygen or peroxides. Always use fresh ampules of acid and add 1% Dimethyl Sulfide (DMS) to the reaction mixture.

Q3: I see a +90 mass shift. What is it? A: This is S-Benzylation (


). The benzyl cation released from the Cbz group attacked your sulfur. This is irreversible. You must repeat the experiment using Protocol 2 (Scavengers).

Q4: Is the Cbz group stable to aqueous workup (1N HCl)? A: Yes. The Cbz carbamate is very stable to dilute aqueous acid (1N HCl, 1N


) during extraction/washing steps. The instability described in this guide refers to anhydrous strong acids used for deprotection.

References

  • Greene, T. W., & Wuts, P. G. M. (2014).[6] Greene's Protective Groups in Organic Synthesis. Wiley.[7] (Standard reference for Cbz stability profiles and scavenger requirements).

  • BenchChem. (2025).[1][8] Protocol for the Deprotection of the Benzyl Carbamate (Cbz) Group. (General protocols for acidolysis vs hydrogenolysis).

  • Scientific Update. (2023). To Deprotect and Serve: Adagrasib Synthesis. (Case study on thiol-mediated Cbz removal in the presence of sensitive groups).

  • Vinayagam, V., et al. (2024).[9][10] Mild Method for Deprotection of the N-Benzyloxycarbonyl (N-Cbz) Group by the Combination of AlCl3 and HFIP. J. Org.[11] Chem. (Alternative Lewis Acid method).[11]

Sources

Validation & Comparative

Strategic Bioisosterism: Benzyl Thiomorpholine-4-carboxylate vs. Morpholine Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Chalcogen Switch

In medicinal chemistry, the substitution of an oxygen atom (morpholine) with a sulfur atom (thiomorpholine) is a classic bioisosteric replacement used to modulate lipophilicity, metabolic stability, and receptor binding kinetics.[1] This guide compares Benzyl thiomorpholine-4-carboxylate (the Cbz-protected thiomorpholine scaffold) against its Morpholine analogs .[2]

While morpholine is a ubiquitous "privileged structure" for improving water solubility, the thiomorpholine analog offers a strategic alternative when a lead compound requires:

  • Increased Lipophilicity: Sulfur is less electronegative and more lipophilic than oxygen.[2]

  • Metabolic "Soft Spot" Engineering: The sulfur atom provides a predictable site for metabolic oxidation (S-oxidation) to sulfoxides and sulfones, potentially altering clearance rates or creating active metabolites.[2]

  • Altered Electronic Profile: The thiomorpholine ring adopts a more puckered chair conformation with different hydrogen bond acceptor capabilities.[2]

Physicochemical Profile Comparison

The following data contrasts the core properties of the Cbz-protected scaffolds. Note that the benzyl carbamate (Cbz) group masks the basicity of the secondary amine, focusing the comparison on the chalcogen's impact on polarity and solubility.

Table 1: Comparative Physicochemical Properties

PropertyBenzyl Morpholine-4-carboxylateBenzyl Thiomorpholine-4-carboxylateImpact on Drug Design
Core Heteroatom Oxygen (O)Sulfur (S)S is larger (1.02 Å vs 0.73 Å radius) and more lipophilic.[1][2]
LogP (Predicted) ~1.8 - 2.1~2.5 - 2.9Thiomorpholine increases permeability in lipophilic membranes (BBB penetration).[1]
H-Bond Acceptors Strong (Ether Oxygen)Weak (Thioether Sulfur)Morpholine interacts strongly with H-bond donors in the binding pocket; Thiomorpholine does not.[1][2]
Polar Surface Area Higher (~49 Ų)Lower (Sulfur contribution is lower)Lower PSA correlates with better passive transport.[1][2]
Metabolic Liability C-H Oxidation (Slow)S-Oxidation (Fast/Tunable)Thiomorpholine is readily oxidized to sulfoxide/sulfone by CYP450 / FMOs.[1][2]
Conformation Chair (Rigid)Chair (More Flexible/Puckered)Sulfur's longer bond lengths (C-S ~1.8 Å) expand the ring geometry.[1]

Expert Insight: The shift from Morpholine to Thiomorpholine typically results in a +0.5 to +1.0 increase in LogP . Use this switch when a morpholine-containing lead is too polar to cross the Blood-Brain Barrier (BBB) or when you need to introduce a metabolic handle to shorten half-life.[2]

Metabolic Fate & Stability[3]

The most critical differentiator is metabolic stability. Morpholine rings are generally robust, often requiring high energy C-hydroxylation to degrade.[1][2] In contrast, the sulfur in thiomorpholine acts as a "metabolic magnet," readily undergoing oxidation.[1][3]

Pathway Visualization

The following diagram illustrates the divergent metabolic pathways mediated by Cytochrome P450 (CYP) and Flavin-containing Monooxygenases (FMO).

MetabolicPathways Start_Thio Benzyl Thiomorpholine-4-carboxylate (Lipophilic Parent) Step_SOx1 S-Oxidation (Fast) CYP450 / FMO Start_Thio->Step_SOx1 Start_Morph Benzyl Morpholine-4-carboxylate (Polar Parent) Step_COx C-Hydroxylation (Slow) CYP450 Start_Morph->Step_COx High Activation Energy Metab_Sulfoxide Sulfoxide Metabolite (Chiral, More Polar) Step_SOx1->Metab_Sulfoxide Step_SOx2 S-Oxidation (Slow) Metab_Sulfoxide->Step_SOx2 Metab_Sulfone Sulfone Metabolite (Highly Polar, Stable) Step_SOx2->Metab_Sulfone Metab_RingOpen Ring Opening / N-Dealkylation Step_COx->Metab_RingOpen

Figure 1: Divergent metabolic pathways.[1][2] Thiomorpholine undergoes sequential S-oxidation, whereas morpholine requires more difficult C-oxidation.[1]

Experimental Protocols

To validate the choice between these two scaffolds, the following protocols allow for direct comparison of synthesis efficiency and metabolic stability.

Protocol A: Synthesis of Benzyl Thiomorpholine-4-carboxylate

Objective: To synthesize the protected scaffold for use as a building block.

Reagents:

  • Thiomorpholine (1.0 eq)[1]

  • Benzyl chloroformate (Cbz-Cl) (1.1 eq)[1][2]

  • Triethylamine (TEA) (2.0 eq)[1]

  • Dichloromethane (DCM) (Solvent)[1]

Step-by-Step Methodology:

  • Preparation: Dissolve Thiomorpholine (10 mmol) and TEA (20 mmol) in anhydrous DCM (50 mL) in a round-bottom flask under nitrogen atmosphere. Cool to 0°C using an ice bath.

  • Addition: Add Benzyl chloroformate (11 mmol) dropwise over 15 minutes. The reaction is exothermic; maintain temperature < 5°C to prevent side reactions.

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 4–6 hours. Monitor by TLC (Hexane:EtOAc 3:1) until the starting amine is consumed.

  • Workup:

    • Wash the organic layer with 1N HCl (2 x 30 mL) to remove excess amine/TEA.

    • Wash with saturated NaHCO₃ (2 x 30 mL) to remove unreacted Cbz-Cl byproducts.[1]

    • Wash with Brine (1 x 30 mL).[1]

  • Purification: Dry over anhydrous MgSO₄, filter, and concentrate in vacuo. The resulting oil often crystallizes upon standing or can be purified via silica gel chromatography (0-20% EtOAc in Hexane).

  • Validation: Confirm structure via ¹H NMR. Look for the diagnostic benzyl protons (~5.1 ppm, s, 2H) and the thiomorpholine ring protons (multiplets at ~2.6 ppm and ~3.7 ppm).

Protocol B: Comparative Microsomal Stability Assay

Objective: To quantify the "Metabolic Soft Spot" effect of the sulfur atom.

Materials:

  • Test Compounds: Benzyl thiomorpholine-4-carboxylate vs. Morpholine analog (1 µM final conc).

  • Liver Microsomes: Human or Rat (0.5 mg protein/mL).[1]

  • Cofactor: NADPH regenerating system.

  • Quench Solution: Acetonitrile with Internal Standard (e.g., Tolbutamide).[1]

Workflow:

  • Pre-incubation: Mix microsomes and phosphate buffer (pH 7.4) at 37°C for 5 minutes.

  • Initiation: Add the test compound (from DMSO stock) and NADPH to initiate the reaction.

  • Sampling: At time points t = 0, 5, 15, 30, and 60 minutes, remove 50 µL aliquots.

  • Quenching: Immediately dispense into 150 µL of ice-cold Acetonitrile/IS to stop enzymatic activity. Centrifuge at 4000 rpm for 20 mins.

  • Analysis (LC-MS/MS):

    • Morpholine Analog: Monitor for parent depletion and formation of +16 Da (Hydroxylation) or -14 Da (N-dealkylation) peaks.[1]

    • Thiomorpholine Analog: Monitor specifically for +16 Da (Sulfoxide) and +32 Da (Sulfone) shifts.

  • Calculation: Plot ln(% Remaining) vs. time. Calculate intrinsic clearance (

    
    ).
    
    • Expectation: Thiomorpholine analog will show higher

      
       due to rapid S-oxidation unless the sulfur is sterically hindered.
      

Strategic Decision Matrix

Use this logic flow to select the correct scaffold for your drug candidate.

DecisionTree Start Lead Optimization Objective Q1 Is the Lead too Hydrophilic (Low LogP)? Start->Q1 Q2 Is Metabolic Stability an issue? Q1->Q2 No Res_Thio Select Thiomorpholine (Increases LogP) Q1->Res_Thio Yes Q3 Does it need a shorter Half-life? Q2->Q3 Yes Res_Morph Select Morpholine (Maintains Solubility) Q3->Res_Thio Yes (S-Oxidation) Q3->Res_Morph No (Hard Shell)

Figure 2: Decision matrix for scaffold selection.

References

  • Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile. Journal of Chemical Reviews. (2021).[2][4] Overview of the pharmacological diversity of these heterocycles. Link

  • Structural Characterization of 4-(4-Nitrophenyl)thiomorpholine. MDPI. (2024). Discusses the structural differences (puckering/bond lengths) between morpholine and thiomorpholine. Link

  • Metabolic Changes of Drugs and Related Organic Compounds. University of Mustansiriyah. Detailed mechanisms of S-oxidation vs C-hydroxylation in heterocycles. Link

  • PubChem Compound Summary: Benzyl thiomorpholine-4-carboxylate. National Center for Biotechnology Information.[2] CAS 140174-13-6. Link

  • Thiomorpholine Synthesis. Organic Chemistry Portal. Methodologies for constructing the thiomorpholine ring. Link

Sources

A Comparative Guide to Purity Assessment Standards for Benzyl Thiomorpholine-4-Carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: A Senior Application Scientist

Introduction: The Imperative for Purity in Synthesis

Benzyl thiomorpholine-4-carboxylate is a key heterocyclic building block utilized in the synthesis of more complex molecules, particularly within the pharmaceutical and agrochemical sectors. As a protected form of thiomorpholine, it serves as a crucial intermediate where precise structural integrity and the absence of impurities are paramount. The purity of such an intermediate directly dictates the yield, impurity profile, and ultimately, the safety and efficacy of the final active pharmaceutical ingredient (API).[1] Impurities introduced at this stage can lead to unwanted byproducts, interfere with downstream reactions, or pose toxicological risks.[1]

This guide provides an in-depth comparison of the essential analytical methodologies for establishing the purity and quality of Benzyl thiomorpholine-4-carboxylate. We will explore the causality behind the selection of specific techniques, present detailed experimental protocols, and offer insights into interpreting the resulting data. This framework is grounded in global regulatory expectations, ensuring that the purity assessment is robust, reliable, and compliant.[2]

The Regulatory Landscape: A Framework for Quality

The quality standards for pharmaceutical intermediates are guided by principles outlined by the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the European Medicines Agency (EMA).[2][3][4] While full Good Manufacturing Practice (GMP) is strictly required for APIs, the principles of GMP are expected to be applied to the manufacturing steps of "defined intermediates" to ensure quality and traceability.[2][5]

Key guidelines that inform our approach to purity assessment include:

  • ICH Q3A (R2) Impurities in New Drug Substances: This guideline establishes the thresholds for reporting, identifying, and qualifying impurities.[6][7]

  • ICH Q7 Good Manufacturing Practice for Active Pharmaceutical Ingredients: This provides a framework for quality management in the production of APIs and intermediates.[5]

  • ICH M7 Assessment and Control of DNA Reactive (Mutagenic) Impurities: This is critical for controlling impurities that could pose a carcinogenic risk.[3][4]

A robust purity assessment strategy is therefore not just an analytical exercise but a regulatory necessity designed to build quality into the final product.

Orthogonal Analytical Approaches to Purity Verification

No single analytical technique can provide a complete picture of a compound's purity. A multi-faceted, or orthogonal, approach is required to identify and quantify all potential impurities, including related substances, residual solvents, water content, and inorganic contaminants. The primary methods for a comprehensive purity profile of Benzyl thiomorpholine-4-carboxylate are High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Elemental Analysis (CHNS).

Below is a workflow illustrating how these techniques are integrated for a comprehensive purity assessment.

G cluster_0 Initial Assessment & Identity cluster_1 Chromatographic Purity & Impurity Profiling cluster_2 Absolute Quantification & Stoichiometry cluster_3 Final Purity Calculation Sample Batch of Benzyl thiomorpholine-4-carboxylate NMR_ID ¹H & ¹³C NMR Spectroscopy Sample->NMR_ID Structural Confirmation FTIR FTIR Spectroscopy Sample->FTIR Functional Group ID HPLC HPLC-UV/DAD (Primary Assay & Related Substances) NMR_ID->HPLC Purity Final Purity Statement HPLC->Purity Assay vs. Standard (e.g., 99.5%) GCMS GC-MS (Residual Solvents & Volatile Impurities) GCMS->Purity Impurity Content (e.g., <0.1%) EA Elemental Analysis (CHNS) (Elemental Composition) EA->Purity Theoretical vs. Found (within ±0.4%) KF Karl Fischer Titration (Water Content) KF->Purity Water Content (e.g., <0.2%)

Caption: Integrated workflow for purity assessment of Benzyl thiomorpholine-4-carboxylate.

Comparative Analysis of Core Purity Assessment Techniques

This section details the primary analytical methods, comparing their application to Benzyl thiomorpholine-4-carboxylate versus its parent heterocycle, Thiomorpholine.

High-Performance Liquid Chromatography (HPLC)

Principle: HPLC separates components of a mixture based on their differential partitioning between a stationary phase (the column) and a mobile phase (the solvent). For Benzyl thiomorpholine-4-carboxylate, which possesses a UV-active benzyl group, UV detection is the most straightforward and common approach.

Causality & Application:

  • Why HPLC? It is the gold standard for determining the purity of non-volatile organic compounds and quantifying related substances (e.g., starting material impurities, byproducts).[8][9]

  • For Benzyl thiomorpholine-4-carboxylate: The benzyl group provides a strong chromophore, making UV detection highly sensitive. This allows for the detection of impurities at levels required by ICH guidelines (e.g., identification threshold of 0.10%).

  • Comparison with Thiomorpholine: Unmodified Thiomorpholine lacks a chromophore, making direct UV detection by HPLC challenging and insensitive.[10] Its analysis often requires alternative detection methods like suppressed conductivity or derivatization, making the purity assessment for the title compound more direct.

Experimental Protocol: HPLC-UV for Purity Assay

  • Instrumentation: HPLC system with a Diode Array Detector (DAD) or multi-wavelength UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size). The C18 phase provides good retention for the relatively non-polar benzyl group.

  • Mobile Phase: A gradient elution is chosen to resolve both polar and non-polar impurities.

    • Solvent A: 0.1% Phosphoric Acid in Water (to ensure sharp peak shape by protonating any basic sites).

    • Solvent B: Acetonitrile.

    • Gradient: Start at 70% A / 30% B, ramp to 20% A / 80% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C (to ensure reproducible retention times).

  • Detection Wavelength: 254 nm, with DAD scanning from 200-400 nm to check for peak purity and co-eluting impurities.

  • Sample Preparation: Accurately weigh ~10 mg of Benzyl thiomorpholine-4-carboxylate and dissolve in 10 mL of Acetonitrile/Water (50:50) to a final concentration of 1.0 mg/mL.

  • System Suitability Test (SST): Perform five replicate injections of the standard solution. The relative standard deviation (RSD) for the peak area must be ≤ 1.0%. This validates system performance before sample analysis.[8]

  • Analysis: Inject the sample and integrate all peaks. Purity is calculated using the area percent method (Area of main peak / Total area of all peaks) x 100.

Gas Chromatography-Mass Spectrometry (GC-MS)

Principle: GC separates volatile compounds in the gas phase based on their boiling point and interaction with a stationary phase. The separated components then enter a mass spectrometer, which fragments them into ions, providing a unique mass spectrum that acts as a molecular fingerprint for identification.[11]

Causality & Application:

  • Why GC-MS? It is the ideal method for identifying and quantifying volatile and semi-volatile impurities, particularly residual solvents from the manufacturing process, which are strictly controlled by ICH Q3C guidelines.[3]

  • For Benzyl thiomorpholine-4-carboxylate: The compound itself has a relatively high boiling point and contains a polar carboxylate group, which can lead to poor peak shape and thermal degradation in a standard GC analysis.[12] Therefore, GC-MS is typically used for analyzing lower boiling point impurities within the sample, not for assaying the main compound itself. If analysis of the main compound by GC is required, derivatization (e.g., silylation of any potential hydrolysis products) might be necessary to increase volatility and stability.[12][13]

  • Comparison with Thiomorpholine: Thiomorpholine is more volatile than its benzyl carboxylate derivative and can be analyzed directly by GC with good results, often using a Flame Ionization Detector (FID) for quantification.[14]

Experimental Protocol: GC-MS for Residual Solvents

  • Instrumentation: GC system coupled to a Mass Spectrometer with a headspace autosampler. Headspace analysis is preferred as it introduces only volatile components into the system, protecting it from the non-volatile main compound.

  • Column: A non-polar column (e.g., DB-5MS, 30 m x 0.25 mm, 0.25 µm film thickness) is suitable for general solvent screening.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Oven Program: 40 °C hold for 5 minutes, then ramp at 10 °C/min to 240 °C. This separates common solvents like Toluene, Ethyl Acetate, and Dichloromethane.

  • MS Conditions: Electron Ionization (EI) at 70 eV. Scan range from m/z 35 to 400.

  • Sample Preparation: Accurately weigh ~100 mg of the sample into a 20 mL headspace vial. Add 1 mL of a high-boiling point solvent like DMSO to dissolve the sample.

  • Headspace Conditions: Incubate at 80 °C for 15 minutes before injection.

  • Analysis: Identify peaks by comparing their retention times and mass spectra to a library of known solvents (e.g., NIST). Quantify against a calibrated standard.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle: NMR spectroscopy probes the magnetic properties of atomic nuclei (typically ¹H and ¹³C) to provide detailed information about the molecular structure and chemical environment of atoms within a molecule.

Causality & Application:

  • Why NMR? It is an unparalleled tool for unambiguous structure confirmation. For purity, ¹H NMR is particularly powerful because the integral of each signal is directly proportional to the number of protons it represents. This allows for the detection and, in many cases, quantification of impurities without the need for a reference standard for the impurity itself.[15][16]

  • For Benzyl thiomorpholine-4-carboxylate:

    • ¹H NMR: Will show characteristic signals for the benzyl protons (aromatic region, ~7.3 ppm), the benzylic CH₂ (~5.1 ppm), and the two sets of thiomorpholine ring protons (~2.7 and ~3.8 ppm). Impurities with different chemical structures will exhibit unique signals, allowing for their identification.

    • ¹³C NMR: Confirms the carbon skeleton, with a key signal for the carboxylate carbonyl carbon around 155-165 ppm.[17]

  • Comparison with Thiomorpholine: The ¹H NMR spectrum of Thiomorpholine is much simpler, typically showing two triplets for the ring protons and a broad singlet for the N-H proton. The complexity of the Benzyl thiomorpholine-4-carboxylate spectrum provides more unique regions to spot impurities, but also requires higher resolution instrumentation for clear analysis.

Experimental Protocol: ¹H NMR for Structural Confirmation and Purity

  • Instrumentation: NMR Spectrometer (400 MHz or higher for better resolution).

  • Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Add a small amount of an internal standard with a known concentration and a simple spectrum (e.g., 1,3,5-trimethoxybenzene) for quantitative purposes (qNMR).

  • Acquisition: Acquire a standard ¹H spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio (e.g., 16 scans).

  • Data Processing: Fourier transform, phase, and baseline correct the spectrum.

  • Analysis:

    • Structural Confirmation: Assign all major peaks to the protons of Benzyl thiomorpholine-4-carboxylate.

    • Purity Assessment: Carefully integrate all signals. Compare the integrals of impurity peaks to the integrals of the main compound peaks to estimate their relative molar ratio. The presence of unassigned signals indicates impurities.

Elemental Analysis (CHNS)

Principle: This technique involves the complete combustion of a sample in an oxygen-rich environment. The resulting gases (CO₂, H₂O, N₂, SO₂) are separated and quantified, providing the mass percentage of Carbon, Hydrogen, Nitrogen, and Sulfur in the original compound.[18][19][20]

Causality & Application:

  • Why Elemental Analysis? It provides a fundamental check on the empirical formula of the compound. It is a test of absolute purity and is excellent at detecting inorganic impurities or incorrect stoichiometry that other methods might miss. Many chemistry journals and regulatory bodies consider agreement within ±0.4% of the theoretical value as evidence of high purity.[21][22]

  • For Benzyl thiomorpholine-4-carboxylate (C₁₂H₁₅NO₂S):

    • Theoretical %C = 60.73%

    • Theoretical %H = 6.37%

    • Theoretical %N = 5.90%

    • Theoretical %S = 13.51%

    • A pure sample should yield experimental values very close to these. A significant deviation indicates the presence of impurities (e.g., excess solvent would increase %C and %H, while an inorganic salt would decrease all values).

  • Comparison with Thiomorpholine (C₄H₉NS): The principle is identical, but the theoretical values are different (%C=46.56, %H=8.79, %N=13.57, %S=31.08). The higher sulfur content in thiomorpholine makes this element a more sensitive purity indicator for the parent compound.

Experimental Protocol: CHNS Combustion Analysis

  • Instrumentation: An automated CHNS elemental analyzer.

  • Sample Preparation: Accurately weigh 2-3 mg of the finely ground, dried sample into a tin capsule.

  • Calibration: Calibrate the instrument using a certified organic standard with a known elemental composition (e.g., sulfanilamide).

  • Analysis: Place the sample in the autosampler. The instrument will automatically drop the sample into a high-temperature ( ~1000 °C) combustion furnace. The resulting gases are passed through a reduction tube, separated by a GC column, and measured by a thermal conductivity detector (TCD).[19]

  • Data Analysis: The instrument software calculates the percentage of C, H, N, and S. Compare the experimental results to the theoretical values.

Data Summary and Interpretation

To provide a holistic view of a sample's quality, the data from all orthogonal methods must be synthesized.

Table 1: Comparison of Purity Assessment Techniques

Technique Information Provided Strengths Limitations
HPLC-UV Assay, detection and quantification of non-volatile related substances.High sensitivity for UV-active compounds, excellent for routine QC, robust and reproducible.Requires a chromophore for sensitive detection, reference standards needed for accurate quantification of impurities.
GC-MS Identification and quantification of volatile and semi-volatile impurities (e.g., residual solvents).High specificity from MS data, excellent for volatile analysis.Not suitable for non-volatile or thermally labile compounds like the title compound without derivatization.
NMR Spectroscopy Unambiguous structural confirmation, identification and quantification of impurities without specific standards.Provides detailed structural information, inherently quantitative (qNMR).Lower sensitivity than HPLC for trace impurities, requires more expensive equipment and expertise.
Elemental Analysis Confirms elemental composition and empirical formula.Provides a measure of absolute purity, detects inorganic impurities.Does not distinguish between isomers or identify specific organic impurities. Requires a pure, dry sample.

Table 2: Hypothetical Purity Data for a Batch of Benzyl thiomorpholine-4-carboxylate

Analysis Method Parameter Specification Result Conclusion
HPLC Assay (Area %)≥ 99.0%99.65%Pass
Highest Unidentified Impurity≤ 0.10%0.08%Pass
Total Impurities≤ 0.5%0.35%Pass
GC-MS Toluene≤ 890 ppm50 ppmPass
Ethyl Acetate≤ 5000 ppm< 100 ppmPass
¹H NMR StructureConforms to referenceConformsPass
Elemental Analysis % Carbon60.73 ± 0.4%60.55%Pass
% Hydrogen6.37 ± 0.4%6.41%Pass
% Nitrogen5.90 ± 0.4%5.88%Pass
% Sulfur13.51 ± 0.4%13.45%Pass
Karl Fischer Water Content≤ 0.5%0.15%Pass
Overall Purity Mass Balance ≥ 99.0% 99.5% Pass

Note: Overall Purity is often calculated by mass balance: 100% - Total Chromatographic Impurities - Water Content - Residual Solvents - Non-combustible Impurities (Residue on Ignition).

Impurity Identification and Qualification

If an impurity is found to be above the ICH identification threshold (e.g., >0.10%), its structure must be determined. This often requires a combination of techniques, such as isolating the impurity by preparative HPLC and then analyzing it by high-resolution mass spectrometry (HRMS) and NMR.

G start Impurity Detected by HPLC check_level Is impurity > ICH Identification Threshold (e.g., 0.10%)? start->check_level report Report as 'Unidentified Impurity' in Certificate of Analysis check_level->report No identify Structural Elucidation Required check_level->identify Yes lcms Analyze by LC-MS/HRMS to determine Molecular Formula identify->lcms prep_hplc Isolate Impurity by Preparative HPLC lcms->prep_hplc nmr Analyze isolated fraction by ¹H, ¹³C, 2D NMR prep_hplc->nmr structure Propose Structure nmr->structure

Caption: Decision tree for the identification of unknown impurities.

Conclusion

The purity assessment of Benzyl thiomorpholine-4-carboxylate is a rigorous, multi-step process that relies on the strategic application of orthogonal analytical techniques. While HPLC provides the core data on assay and related substances, it must be complemented by GC-MS for volatile impurities, NMR for structural verification, and elemental analysis for stoichiometric confirmation. This comprehensive approach, grounded in the principles of international regulatory guidelines, is essential to guarantee the quality, consistency, and safety of this critical synthetic intermediate, thereby ensuring the integrity of the final products derived from it.

References

  • European Medicines Agency. "Quality: impurities". (URL: [Link])

  • The Science of Elemental Analysis: Benefits and Applications in Organic Chemistry. (URL: Not provided in search results)
  • AZoM. "A Look at Elemental Analysis for Organic Compounds". (2021). (URL: [Link])

  • G&L Healthcare Advisers. "Updates and impacts: Understanding the EMA's revised guideline on active substances". (2025). (URL: [Link])

  • European Medicines Agency. "ICH Q3A (R2) Impurities in new drug substances - Scientific guideline". (2006). (URL: [Link])

  • Pharmaceutical Intermediate Quality Standards Guide. (2025). (URL: Not provided in search results)
  • ACS Central Science. "An International Study Evaluating Elemental Analysis". (2022). (URL: [Link])

  • National Institutes of Health (NIH). "An International Study Evaluating Elemental Analysis - PMC". (URL: [Link])

  • European Medicines Agency. "Q 3 B (R2) Impurities in New Drug Products". (URL: [Link])

  • The Importance of Purity in Pharmaceutical Intermediates. (URL: Not provided in search results)
  • Taylor & Francis Online. "DIRECT NMR DETERMINATION OF OPTICAL PURITY OF NICOTINIC AND QUINOLINIC CARBOXYLIC ACID COMPOUNDS...". (2006). (URL: [Link])

  • Universal Lab Blog. "Basic principles and tests of organic element analysis". (2024). (URL: Not provided in search results)
  • U.S. Food & Drug Administration (FDA). "Q7A Good Manufacturing Practice Guidance for Active Pharmaceutical Ingredients". (2001). (URL: [Link])

  • Taylor & Francis Online. "DIRECT NMR DETERMINATION OF OPTICAL PURITY...". (URL: [Link])

  • ACS Publications. "Use of carboxylic acids as chiral solvating agents for the determination of optical purity of chiral amines by NMR spectroscopy". (URL: [Link])

  • ACS Publications. "Optically Pure Aziridin-2-yl Methanols as Readily Available 1H NMR Sensors for Enantiodiscrimination...". (2020). (URL: [Link])

  • U.S. Food & Drug Administration (FDA). "Guidance for Industry Q3A Impurities in New Drug Substances". (URL: [Link])

  • U.S. Food & Drug Administration (FDA). "BACPAC I: Intermediates in Drug Substance Synthesis...". (2006). (URL: [Link])

  • Chemistry LibreTexts. "Spectroscopy of Carboxylic Acids and Nitriles". (2025). (URL: [Link])

  • Pharmaffiliates. " (3S,5R,6R)-Bupropion Impurity". (URL: [Link])

  • National Institutes of Health (NIH). "Development of a Method for Rapid Determination of Morpholine in Juices and Drugs by Gas Chromatography-Mass Spectrometry - PMC". (URL: [Link])

  • Agilent. "Analysis of Pharmacologically Relevant Compounds using GC/MSD – EI/PCI/NCI". (URL: [Link])

  • International Journal of Applied Biology and Pharmaceutical Technology. "synthesis and antimicrobial acivity of 4 – thiomorpholine - 4ylbenzohydrazide derivative". (URL: [Link])

  • Journal of Chemical Reviews. "Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile". (URL: [Link])

  • Google Patents.
  • National Institutes of Health (NIH). "Benzyl trichloroacetimidates as derivatizing agents for phosphonic acids...". (2022). (URL: [Link])

  • Journal of Medicinal and Chemical Sciences. "Using GC-MS technology to identify the compounds resulting from mixing of alcoholic extracts...". (2022). (URL: [Link])

  • An HPLC method for the determination of thioctic acid in raw material and tablets. (URL: Not provided in search results)
  • Acta Poloniae Pharmaceutica. "HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION...". (URL: [Link])

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Crystal Structure Confirmation of Benzyl Thiomorpholine-4-Carboxylate: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Benzyl thiomorpholine-4-carboxylate (Cbz-thiomorpholine) is a critical intermediate in the synthesis of peptidomimetics and heterocyclic pharmacophores.[1] While Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) provide connectivity data, they often fail to resolve specific conformational stereoelectronics—specifically the ring-puckering preference of the thiomorpholine moiety in the solid state.

This guide outlines the definitive protocol for the structural confirmation of Cbz-thiomorpholine. It compares the limitations of solution-phase spectroscopy against the absolute structural certainty provided by Single Crystal X-Ray Diffraction (SC-XRD), focusing on the critical differentiation between the chair and twist-boat conformers and the impact of the sulfur atom on lattice packing.

Part 1: The Comparative Landscape

Why XRD is Non-Negotiable

In solution (NMR), the thiomorpholine ring undergoes rapid ring flipping, averaging the axial and equatorial proton signals. Only SC-XRD captures the thermodynamically preferred conformation frozen in the crystal lattice.[1]

FeatureSolution State (NMR/IR) Solid State (SC-XRD) Critical Insight for Drug Design
Conformation Time-averaged (dynamic equilibrium).[1]Fixed static conformation (Global Minimum).Determines "active" binding shape in protein pockets.[1]
Ring Geometry Indistinguishable rapid flipping.[1]Resolves Chair vs. Twist-Boat .Thiomorpholine prefers a Chair, but Cbz-protection can induce strain.[1]
Bond Metrics Inferred from coupling constants (

).
Direct measurement (

0.001 Å).
Confirms the

character of the carbamate nitrogen.
Interactions Solvent-dependent.[1]Intermolecular packing forces.[1]Reveals

-stacking (Benzyl) and S

S interactions.

Part 2: Synthesis & Crystallization Protocol

To obtain a crystal suitable for XRD, high-purity synthesis followed by controlled crystallization is required.[1]

Synthesis Workflow (Schotten-Baumann Conditions)

The synthesis utilizes a biphasic system to protect the secondary amine of thiomorpholine with a benzyloxycarbonyl (Cbz) group.

Reagents:

  • Thiomorpholine (1.0 eq)

  • Benzyl chloroformate (Cbz-Cl) (1.1 eq)

  • Sodium Bicarbonate (

    
    ) or Triethylamine (
    
    
    
    )
  • Solvent: Dichloromethane (DCM) / Water (

    
    )
    

Protocol:

  • Dissolution: Dissolve thiomorpholine (10 mmol) in 20 mL DCM.

  • Base Addition: Add 20 mL saturated aqueous

    
     solution. Cool to 0°C.[1]
    
  • Acylation: Dropwise addition of Cbz-Cl (11 mmol) over 15 minutes.

  • Reaction: Stir vigorously at 0°C for 1 hour, then warm to Room Temperature (RT) for 4 hours.

  • Work-up: Separate organic layer, wash with 1M HCl (to remove unreacted amine), then Brine. Dry over

    
    .[1]
    
  • Isolation: Concentrate in vacuo to yield the crude oil/solid.

Crystallization Strategy (Slow Evaporation)

Thiomorpholine derivatives often form oils. To force crystallization, we utilize a dual-solvent system exploiting the lipophilicity of the benzyl group.

  • Solvent System: Ethyl Acetate (Good solvent) / Hexane (Anti-solvent).

  • Method:

    • Dissolve 50 mg of pure compound in minimal hot Ethyl Acetate (~1-2 mL).

    • Filter the solution through a 0.45

      
      m PTFE syringe filter into a clean vial (removes nucleation sites).
      
    • Carefully layer Hexane (2 mL) on top (do not mix).

    • Cover with parafilm, poke 3 small holes, and leave undisturbed in a vibration-free dark area at 4°C.

    • Timeline: Crystals typically appear within 48–72 hours.[1]

Part 3: Structural Analysis & Confirmation Logic

Visualizing the Workflow

The following diagram illustrates the logical flow from synthesis to structural validation.

G cluster_validation Data Integration Start Thiomorpholine (Starting Material) Rxn Reaction (Cbz-Cl, Base, DCM) Start->Rxn Crude Crude Product (Oil/Solid) Rxn->Crude Cryst Crystallization (EtOAc/Hexane Layering) Crude->Cryst Check Crystal Quality? Cryst->Check XRD SC-XRD Analysis (Data Collection) Structure Confirmed Structure XRD->Structure Bond Lengths (C-S: ~1.81Å) Conformation Conformational Lock XRD->Conformation Ring Puckering (Chair) Check->Cryst Amorphous/Twinned (Recrystallize) Check->XRD High Quality

Caption: Workflow for the synthesis and structural validation of Cbz-thiomorpholine.

Key Structural Parameters (The "Fingerprint")

When analyzing the solved structure, specific geometric parameters confirm the identity and quality of the crystal.

1. The Thiomorpholine Ring Conformation: Unlike the theoretical "twist-boat" intermediate, the crystal structure should reveal a distorted Chair conformation .

  • Validation: Check the Cremer-Pople puckering parameters.

  • Why: The chair form minimizes 1,3-diaxial interactions, even with the N-Cbz substituent.[1]

2. Bond Length Comparison (Sulfur vs. Nitrogen): This is the primary differentiator from morpholine analogs.

BondExpected Length (Å)Explanation
C–S 1.80 – 1.82 Significantly longer than C-O (~1.43 Å) due to the larger atomic radius of Sulfur.
C–N (Ring) 1.46 – 1.48 Typical

C–N single bond.[1]
N–C (Carbonyl) 1.34 – 1.36 Shortened due to resonance delocalization (

).[1]
C=O (Carbonyl) 1.20 – 1.22 Typical double bond character.[1]

3. The Carbamate Planarity: The


 moiety must be planar. The Nitrogen atom will exhibit 

character (sum of angles around N

) due to resonance with the carbonyl, forcing the benzyl group and the thiomorpholine ring into a specific orientation relative to each other.

Part 4: Experimental Validation (XRD Protocol)

Objective: Determine the unit cell and atomic connectivity.

  • Mounting: Select a single, transparent crystal (approx 0.2 x 0.2 x 0.1 mm).[1] Mount on a glass fiber or MiTeGen loop using paratone oil.[1]

  • Data Collection:

    • Instrument: Bruker D8 Quest or similar diffractometer.

    • Source: Mo-K

      
       (
      
      
      
      Å) is preferred for sulfur-containing compounds to minimize absorption, though Cu-K
      
      
      is acceptable for small organic crystals.[1]
    • Temperature: 100 K (Cryostream). Crucial: Low temperature reduces thermal vibration of the flexible benzyl chain.

  • Refinement:

    • Solve structure using SHELXT (Intrinsic Phasing).[1]

    • Refine using SHELXL (Least Squares).[1]

    • Target R-factor:

      
       is the standard for publication-quality data.
      
Comparative Conformational Analysis (DOT Diagram)

The following diagram visualizes the structural logic distinguishing the target from its analogs.

Logic Target Benzyl thiomorpholine-4-carboxylate (Target Structure) BondDiff C-X Bond Length S: ~1.81Å vs O: ~1.43Å Target->BondDiff Confirmed by XRD Puckering Ring Puckering Chair (Solid) vs Flip (Soln) Target->Puckering Packing Lattice Interactions S...S or S...pi interactions Target->Packing Unique to Sulfur Morpholine Morpholine Analog (Oxygen instead of Sulfur) Morpholine->BondDiff Contrast SolnNMR Solution NMR Data (Dynamic Averaging) SolnNMR->Puckering Fails to Resolve

Caption: Structural logic distinguishing Cbz-thiomorpholine from analogs and solution-phase data.

References

  • Thiomorpholine Conformational Analysis

    • Study: Structural characterization of 4-(4-nitrophenyl)thiomorpholine.
    • Relevance: Establishes the preference for the chair conformation and C-S bond length standards (~1.81 Å) in N-substituted thiomorpholines.
    • Source:

  • Analogous Crystal Structures (Benzyl Morpholine)

    • Study: Synthesis and crystal structure of 4-benzyl-4-pentylmorpholin-4-ium chloride.[1][2][3]

    • Relevance: Provides comparative data for the N-benzyl and morpholine ring geometry (C-N ~1.52 Å) to contrast with the thiomorpholine target.
    • Source:[3]

  • General Synthesis of Thiomorpholine Derivatives

    • Study: Synthesis and Antimicrobial Activity of Thiomorpholine Derivatives.[1][4]

    • Relevance: Validates the nucleophilic substitution and protection protocols used in the synthesis section.
    • Source:

  • Crystallographic Standards

    • Database: Cambridge Structural Database (CSD).[2][3][5]

    • Relevance: The repository for validating unit cell dimensions and space groups for organic heterocycles.[1]

    • Source:

Sources

A Comparative Guide to Quality Control Benchmarks for Benzyl Thiomorpholine-4-Carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical research and development, the quality and purity of building blocks are paramount to the success of a drug discovery program. Benzyl thiomorpholine-4-carboxylate, a versatile heterocyclic intermediate, is increasingly utilized in the synthesis of novel therapeutic agents. This guide provides a comprehensive overview of recommended quality control (QC) benchmarks for this compound, offering a comparative analysis with relevant alternatives and detailed experimental protocols to ensure its suitability for downstream applications.

Introduction: The Critical Role of Quality Control for Synthetic Intermediates

The seemingly minor impurities in a starting material can have profound and often detrimental effects on the outcome of a multi-step synthesis. These impurities can lead to the formation of undesired byproducts, complicate purification processes, and ultimately impact the yield and purity of the final active pharmaceutical ingredient (API). Therefore, establishing rigorous quality control benchmarks for key intermediates like Benzyl thiomorpholine-4-carboxylate is not merely a matter of good practice but a critical step in ensuring the reproducibility and success of a research campaign.

This guide will delve into the essential analytical techniques and proposed specifications for Benzyl thiomorpholine-4-carboxylate, drawing upon established principles for analogous structures to provide a robust framework for its quality assessment.

Characterization and Purity Assessment of Benzyl Thiomorpholine-4-Carboxylate

A multi-pronged analytical approach is necessary to fully characterize Benzyl thiomorpholine-4-carboxylate and ascertain its purity. The following methods are recommended:

High-Performance Liquid Chromatography (HPLC) for Purity Determination

High-Performance Liquid Chromatography (HPLC) is the cornerstone of purity assessment for non-volatile organic compounds. A validated, stability-indicating HPLC method is crucial for separating the main component from potential process-related impurities and degradation products.

Proposed HPLC Method:

Based on methods developed for similar N-Cbz protected heterocycles and related compounds, the following starting conditions are recommended for method development and validation:

ParameterRecommendationRationale
Column C18 Reverse Phase (e.g., 250 mm x 4.6 mm, 5 µm)Provides good retention and separation for moderately polar compounds.
Mobile Phase A: Water with 0.1% Formic Acid or Phosphoric AcidB: Acetonitrile or MethanolThe acidic modifier improves peak shape for the amine moiety. A gradient elution (e.g., starting with a higher percentage of A and increasing B) will likely be necessary to elute all components.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Detection UV at 210 nm and 254 nmThe benzyl and carbamate groups provide strong UV absorbance at these wavelengths, allowing for sensitive detection.
Injection Volume 10 µLA typical injection volume for analytical HPLC.
Column Temperature 30 °CMaintaining a constant temperature ensures reproducible retention times.

Acceptance Criteria:

TestSpecification
Purity (by HPLC area %) ≥ 98.0%
Individual Impurity ≤ 0.5%
Total Impurities ≤ 2.0%
Spectroscopic Identification

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR is indispensable for the structural confirmation of Benzyl thiomorpholine-4-carboxylate. The spectra should be consistent with the expected structure, and the absence of significant unassigned signals is crucial.

Mass Spectrometry (MS): Mass spectrometry provides confirmation of the molecular weight of the compound. Techniques such as Electrospray Ionization (ESI) are suitable for this molecule.

Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR is useful for confirming the presence of key functional groups, such as the carbonyl (C=O) stretch of the carbamate and the aromatic C-H bonds of the benzyl group.

Potential Impurities and Their Control

Understanding the potential impurities is key to developing a robust quality control strategy. The primary sources of impurities are the starting materials and the synthetic process itself.

Common Process-Related Impurities:

  • Unreacted Starting Materials: Thiomorpholine and benzyl chloroformate.

  • Byproducts of the Cbz-protection reaction:

    • Benzyl alcohol: Formed from the hydrolysis of benzyl chloroformate.

    • Dibenzyl carbonate: Formed from the reaction of benzyl chloroformate with benzyl alcohol.

  • Over-benzylation products: While less common with secondary amines, the possibility should be considered.

Degradation Products:

The N-Cbz group can be susceptible to cleavage under certain conditions. Stability studies should be conducted to identify potential degradation products.

  • Decarbamoylation: Loss of the benzyloxycarbonyl group to yield thiomorpholine.

  • Oxidation: The sulfur atom in the thiomorpholine ring is susceptible to oxidation to the corresponding sulfoxide or sulfone, particularly under harsh conditions.

The developed HPLC method should be capable of separating these potential impurities from the main compound.

Comparison with Alternative Building Blocks

The choice of a building block is often guided by its reactivity, stability, and cost. Below is a comparison of Benzyl thiomorpholine-4-carboxylate with other commonly used building blocks.

Building BlockStructureKey FeaturesTypical Purity Specification
Benzyl thiomorpholine-4-carboxylate
Introduces the thiomorpholine scaffold with a readily removable protecting group. The sulfur atom offers a potential site for metabolic oxidation.≥ 98.0%Benzyl morpholine-4-carboxylate The oxygen analogue of the target compound. Morpholine is a very common scaffold in medicinal chemistry.≥ 98.0%4-Benzylmorpholine A simpler building block where the benzyl group is directly attached to the nitrogen. The benzyl group here is a permanent part of the scaffold unless specifically cleaved.≥ 97.0%Benzyl isothiocyanate A reactive building block used to introduce a benzylthiourea or related functionality.≥ 98.0%

Experimental Data Comparison (Hypothetical):

To illustrate a comparative analysis, a hypothetical side-by-side HPLC analysis of Benzyl thiomorpholine-4-carboxylate and Benzyl morpholine-4-carboxylate from two different suppliers is presented below.

CompoundSupplierPurity (Area %)Major Impurity (Area %)
Benzyl thiomorpholine-4-carboxylateA98.5%0.4% (Unidentified)
Benzyl thiomorpholine-4-carboxylateB99.2%0.2% (Benzyl alcohol)
Benzyl morpholine-4-carboxylateA98.8%0.3% (Unidentified)
Benzyl morpholine-4-carboxylateB99.5%0.1% (Benzyl alcohol)

This data highlights the importance of sourcing high-purity materials and the utility of a robust analytical method to identify and quantify impurities.

Experimental Protocols

HPLC Method for Purity Determination

Objective: To determine the purity of Benzyl thiomorpholine-4-carboxylate and separate it from potential impurities.

Instrumentation:

  • High-Performance Liquid Chromatograph with a UV detector.

  • C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (or Phosphoric acid)

Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: Acetonitrile.

  • Standard and Sample Preparation:

    • Prepare a stock solution of Benzyl thiomorpholine-4-carboxylate in Acetonitrile at a concentration of 1 mg/mL.

    • Dilute the stock solution with the initial mobile phase composition to a working concentration of approximately 0.1 mg/mL.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Column Temperature: 30 °C.

    • Detection: 210 nm and 254 nm.

    • Gradient Program:

      • 0-5 min: 50% B

      • 5-20 min: 50% to 95% B

      • 20-25 min: 95% B

      • 25-26 min: 95% to 50% B

      • 26-30 min: 50% B (re-equilibration)

  • Analysis:

    • Inject a blank (mobile phase), followed by the standard solution, and then the sample solution.

    • Calculate the purity based on the area percentage of the main peak relative to the total peak area.

Workflow for Quality Control Assessment

QC_Workflow cluster_0 Incoming Material cluster_1 Analytical Testing cluster_2 Data Review and Decision cluster_3 Disposition Incoming Receive Benzyl thiomorpholine-4-carboxylate HPLC HPLC Analysis (Purity, Impurities) Incoming->HPLC NMR NMR Spectroscopy (Identity) Incoming->NMR MS Mass Spectrometry (Molecular Weight) Incoming->MS FTIR FT-IR Spectroscopy (Functional Groups) Incoming->FTIR Review Review Data Against Specifications HPLC->Review NMR->Review MS->Review FTIR->Review Decision Decision Review->Decision Release Release for Use Decision->Release Pass Reject Reject and Quarantine Decision->Reject Fail

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